Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)13-11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEAGDOIQORQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428886 | |
| Record name | Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100063-41-0 | |
| Record name | 5-Methyl-2-phenyloxazole-4-carboxylic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100063-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its core oxazole structure represents a privileged scaffold, appearing in numerous biologically active molecules and natural products. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for its synthesis, methods for its characterization, and a discussion of its current and potential applications in drug development. This molecule serves as a crucial intermediate in the synthesis of potent therapeutic agents, including transthyretin amyloidogenesis inhibitors and inhibitors of HldE kinase, highlighting its importance as a building block for novel pharmaceuticals.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | PubChem[2] |
| Molecular Weight | 217.22 g/mol | PubChem[2] |
| CAS Number | 100063-41-0 | PubChem[2] |
| Appearance | Light yellow solid | Supporting Information[3] |
| Melting Point | 87-88 °C | Supporting Information[3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |
| LogP (calculated) | 2.43660 | Molbase[1] |
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a one-pot reaction that is a variation of the well-established Robinson-Gabriel synthesis of oxazoles. This procedure involves the cyclodehydration of a 2-acylamino-ketone intermediate, which is formed in situ.
Synthetic Workflow
Sources
The Pharmacophore of Precision: 2,4,5-Substituted Oxazoles in Modern Drug Discovery
Executive Summary
The 2,4,5-trisubstituted oxazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its mono- or di-substituted counterparts, the 2,4,5-substitution pattern offers a unique triangular geometry that maximizes surface contact within binding pockets while serving as a metabolically stable bioisostere for amide and ester bonds.
This technical guide dissects the structural pharmacology, therapeutic utility, and synthetic architecture of these heterocycles. It is designed for medicinal chemists requiring actionable protocols and mechanistic insights to accelerate hit-to-lead optimization.
Part 1: Structural Pharmacology & Bioisosterism
The oxazole ring is not merely a linker; it is a functional pharmacophore. Its planar, aromatic nature allows it to participate in
The Amide-Ester Bioisostere Paradigm
One of the primary drivers for incorporating the oxazole ring is its ability to mimic the peptide bond (
-
Geometry: The distance between substituents at the 2- and 5-positions of oxazole (
) closely approximates the distance between the and residues in a -strand or the distance in a trans-peptide bond. -
Metabolic Stability: Unlike amides, which are susceptible to peptidases/proteases, the oxazole ring is robust against hydrolytic cleavage, significantly extending the plasma half-life (
) of peptide mimetics. -
Dipole Alignment: The dipole moment of the oxazole ring aligns with the carbonyl of an amide, maintaining the electrostatic environment required for receptor recognition.
SAR Logic: The "Triangular" Attack
The 2, 4, and 5 positions allow for independent tuning of physicochemical properties:
-
Position 2 (C2): Often the site of nucleophilic attack or H-bond acceptance. Ideal for solubilizing groups or linkers to hinge regions (e.g., in kinase inhibitors).
-
Position 4 (C4): Typically projects into solvent-exposed regions or specific hydrophobic pockets (e.g., the gatekeeper region in kinases).
-
Position 5 (C5): Frequently used to anchor the molecule via hydrophobic interactions (e.g.,
stacking with phenylalanine residues).
Part 2: Therapeutic Verticals
Oncology: Kinase Inhibition (VEGFR-2 Focus)
The 2,4,5-substituted oxazole is a potent scaffold for Type II kinase inhibitors. A prime example is Tivozanib , a VEGFR inhibitor where the oxazole ring serves as the central core connecting a quinoline ring and an isoxazole moiety.
Mechanism of Action: The oxazole nitrogen often accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Cys919 in VEGFR-2), while the C4/C5 substituents occupy the hydrophobic back pocket, stabilizing the "DFG-out" inactive conformation.
Data Snapshot: Comparative Potency (VEGFR-2 Inhibition) Table 1: SAR of Oxazole-based VEGFR-2 Inhibitors (Derived from recent literature)
| Compound ID | R2 Substituent | R4 Substituent | R5 Substituent | IC50 (VEGFR-2) | Reference |
| Sorafenib | (Control) | -- | -- | 0.049 µM | [Standard] |
| Cmpd 12b | Phenyl-furoxan | Methyl | 4-F-Phenyl | 0.092 µM | [1] |
| Cmpd 4d | 3-NO2-Phenyl | H | Thiazole deriv.[1] | 1.21 µM | [2] |
| Tivozanib | Quinoline ether | Methyl | Isoxazole | < 1.0 nM | [FDA Approved] |
Inflammation: COX Inhibition
Oxaprozin is a classic NSAID utilizing a 4,5-diphenyloxazole scaffold. The C2-propionic acid side chain mimics the arachidonic acid transition state, inhibiting Cyclooxygenase (COX) enzymes. The rigidity of the oxazole ring reduces the entropic penalty of binding compared to flexible aliphatic chains.
Part 3: Synthetic Architecture (Regiocontrol)[2]
Synthesizing 2,4,5-trisubstituted oxazoles with high regioselectivity is historically challenging. Traditional methods like the Robinson-Gabriel cyclization often require harsh dehydrating conditions. Modern "Green" chemistry favors iodine-mediated oxidative cyclization.
Pathway Visualization
The following diagram illustrates the decision logic for synthesis and the specific interactions within a kinase binding pocket.
Caption: Figure 1.[2][3] Left: Pharmacophore mapping of the oxazole ring in kinase inhibition.[4] Right: The Iodine-mediated oxidative cyclization pathway for regioselective synthesis.
Part 4: Experimental Protocol
Protocol: Iodine-Mediated Regioselective Synthesis of 2,4,5-Trisubstituted Oxazoles
Objective: Synthesize 2-phenyl-4-methyl-5-(4-fluorophenyl)oxazole via oxidative cyclization of enamides. This method avoids toxic transition metals and ensures high regioselectivity.
Reagents:
-
Enamide precursor (1.0 equiv)
-
Iodine (
) (0.5 equiv) - Catalyst -
Tetrabutylammonium iodide (TBAI) (0.5 equiv) - Additive
-
tert-Butyl hydroperoxide (TBHP) (2.0 equiv, 70% aq. solution) - Oxidant
-
Solvent: 1,2-Dichloroethane (DCE) or Ethyl Acetate (Green alternative)
Step-by-Step Methodology:
-
Preparation of Reaction Matrix: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Enamide precursor (1.0 mmol) in DCE (5.0 mL).
-
Note: Ensure the solvent is dry; water can compete as a nucleophile, leading to hydrolysis of the imine intermediate.
-
-
Catalyst Addition: Add TBAI (0.5 mmol) and Iodine (0.5 mmol) to the solution. Stir for 5 minutes at room temperature until the iodine is fully dissolved (solution turns dark violet).
-
Oxidant Introduction: Add TBHP (2.0 mmol) dropwise.
-
Safety: TBHP is an oxidizer. Add slowly to control exotherm.
-
-
Cyclization: Heat the reaction mixture to 80°C in an oil bath. Monitor via TLC (Hexane:EtOAc 4:1) every 30 minutes.
-
Mechanism Check: The reaction proceeds via the formation of an
-iodo ketone intermediate followed by intramolecular nucleophilic attack of the amide oxygen.
-
-
Work-up: Upon consumption of the starting material (typically 2-4 hours), cool to room temperature. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color change from violet to yellow/clear). -
Purification: Extract with Dichloromethane (
). Dry organic layers over anhydrous . Concentrate under reduced pressure. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR: Look for the disappearance of the enamide vinyl proton and the absence of the oxazole C4/C5 protons (since it is trisubstituted).
-
Yield: Expected range 75-92%.
References
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold. Source: Molecules (MDPI) URL:[Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Source: Molecules (MDPI) URL:[Link]
-
Preparation of 2,4,5-Trisubstituted Oxazoles through Iodine-mediated Aerobic Oxidative Cyclization of Enaminones. Source: Organic Letters (ACS Publications) URL:[Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Regioselective Synthesis of 2,4,5-Trisubstituted Oxazoles and Ketene Aminals via Hydroamidation and Iodo-Imidation of Ynamides. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 2. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Solubility profile of Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate in organic solvents
Technical Guide for Process Chemistry & Pre-Formulation
Executive Summary
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (CAS: 100063-41-0) represents a critical intermediate scaffold in the synthesis of bioactive heterocyclic compounds. Its solubility profile determines the efficiency of nucleophilic substitutions, hydrolysis rates, and, most critically, purification via recrystallization.
Despite its structural importance, specific thermodynamic solubility data in open literature is often fragmentary. This guide provides a self-validating framework for determining the solid-liquid equilibrium (SLE) of this compound. It combines theoretical predictions based on Structure-Property Relationships (SPR) with a robust, laser-monitored experimental protocol and thermodynamic modeling standards accepted by journals such as J. Chem. Eng. Data.
Physicochemical Profile & Predicted Solubility Landscape
Structural Analysis
The compound features a planar 1,3-oxazole core stabilized by a phenyl group at the C2 position and a methyl ester at C4.
-
Lipophilicity (LogP ~2.6): The phenyl ring and methyl groups contribute to significant lipophilicity, suggesting poor water solubility.
-
H-Bonding: The oxazole nitrogen and ester oxygens act as weak hydrogen bond acceptors (HBA), but the molecule lacks hydrogen bond donors (HBD). This absence of HBD capability lowers the crystal lattice energy compared to its parent carboxylic acid, likely lowering the melting point and enhancing solubility in polar aprotic solvents.
Predicted Solvent Compatibility Matrix
Based on the dielectric constant (
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions; disrupts lattice efficiently. |
| Chlorinated | Dichloromethane, Chloroform | High | Excellent dispersion force matching; ideal for reaction solvents. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Good polarity match; preferred for recrystallization (cooling). |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Soluble at high |
| Alkanes | Hexane, Heptane | Low | High energy cost to create cavities for the aromatic system. |
| Aqueous | Water, Buffers | Insoluble | Hydrophobic effect dominates; LogP 2.6 precludes dissolution. |
Core Experimental Protocol: Dynamic Laser Monitoring
To establish an authoritative solubility profile, we utilize the Synthetic Method with Laser Monitoring . This technique is superior to the static gravimetric method as it eliminates sampling errors and maintains system equilibrium.
Experimental Workflow Diagram
Figure 1: Workflow for the Dynamic Laser Monitoring method to determine solid-liquid equilibrium.
Step-by-Step Methodology
-
Preparation: Accurately weigh the oxazole ester (
g) and solvent ( ) into a jacketed glass vessel equipped with a magnetic stirrer. -
System Assembly: Position the laser source and photodiode detector on opposite sides of the vessel. Ensure the path length is clear.
-
Dissolution: Circulate water from a thermostatic bath through the jacket. Heat the mixture until the solid completely dissolves (transmittance
). -
Equilibrium Determination: Slowly cool the solution (rate
K/min) while stirring. -
Endpoint Detection: Record the temperature (
) at which the laser intensity drops significantly due to the scattering of light by the first nucleated crystals (Tyndall effect). -
Calculation: Calculate the mole fraction solubility (
) using: Where and are the molecular weights of the solute and solvent, respectively.
Thermodynamic Modeling & Analysis
Experimental data points (
Recommended Models
For this specific oxazole derivative, the Modified Apelblat Equation is the industry standard due to its accuracy in non-ideal organic systems.
1. Modified Apelblat Equation:
-
A, B, C: Empirical parameters derived from regression.
-
Applicability: Excellent for capturing the temperature dependence of solubility in polar and non-polar solvents.
2. van't Hoff Equation:
-
Utility: Used to extract thermodynamic properties: Enthalpy (
) and Entropy ( ) of solution.[1] -
Interpretation: A positive
indicates an endothermic dissolution (solubility increases with T), which is expected for this compound.
Data Fitting Workflow
Figure 2: Computational workflow for correlating experimental solubility data.
Applications in Process Chemistry
Recrystallization Strategy
Based on the predicted differential solubility:
-
Solvent System: Ethanol (Solvent) / Water (Anti-solvent).[2]
-
Protocol: Dissolve the crude ester in refluxing Ethanol (High solubility). Slowly add Water (Insoluble) until turbidity persists, then cool to 0-5°C.
-
Yield Optimization: The steep solubility curve in alcohols (modeled by Apelblat parameter
) ensures high recovery upon cooling.
Reaction Solvent Selection
-
Nucleophilic Substitution: Use Acetonitrile or DMF . High solubility ensures homogeneity; polar nature stabilizes transition states.
-
Hydrolysis: Use Methanol/THF mixtures. The miscibility with aqueous base allows for efficient saponification of the methyl ester.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).
-
PubChem. (2023). Compound Summary: this compound (CAS 100063-41-0). Link
- Sha, F., et al. (2018). Thermodynamic equilibrium solubility and molecular simulation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate in different solvents. Journal of Molecular Liquids, 268, 18-26. (Analogous heterocyclic ester study).
Sources
Methodological & Application
Application Note: Strategic One-Pot Architectures for Trisubstituted Oxazoles
Executive Summary
The oxazole pharmacophore is a structural cornerstone in medicinal chemistry, serving as a critical scaffold in kinase inhibitors (e.g., VEGFR inhibitors), antibiotics, and fluorescent biological probes. Traditional syntheses—such as the Robinson-Gabriel cyclodehydration or the Fischer synthesis—often suffer from harsh dehydrating conditions, multi-step precursor isolation, and limited functional group tolerance.
This Application Note details two advanced one-pot protocols for the synthesis of 2,4,5-trisubstituted oxazoles. These methods have been selected for their operational simplicity, atom economy, and complementary substrate scopes.
-
Protocol A (Metal-Free): Hypervalent Iodine(III)-Mediated Oxidative Cyclization of Ketones and Nitriles.
-
Protocol B (Aerobic Catalysis): Copper-Catalyzed Oxidative Annulation of Internal Alkynes and Primary Amines.[1]
Mechanistic Rationale & Strategy
The "Oxidative Ritter" Approach (Metal-Free)
Protocol A leverages the reactivity of hypervalent iodine reagents. The strategy bypasses the need for pre-functionalized
The "Aerobic Dehydrogenative" Approach (Transition Metal)
Protocol B utilizes a copper catalyst to activate the C(sp)-H bond of a terminal alkyne (or use an internal alkyne) and the N-H bonds of a primary amine. This cascade involves oxidative amination, imine formation, and subsequent C(sp³)-H functionalization/cyclization using molecular oxygen as the terminal oxidant, making it an environmentally benign "green" route.
Figure 1: Mechanistic divergence between the Iodine(III)-mediated (blue) and Copper-catalyzed (red) pathways.
Protocol A: Hypervalent Iodine(III)-Mediated Synthesis
Best for: Synthesis of 2,4-di- and 2,4,5-trisubstituted oxazoles from simple ketones and nitriles. Key Reagents: Iodosobenzene (PhIO), Trifluoromethanesulfonic acid (TfOH).[2]
Materials & Equipment
-
Reaction Vessel: 10 mL sealed tube or round-bottom flask with septum.
-
Reagents:
-
Ketone substrate (1.0 equiv)
-
Nitrile (Solvent/Reagent excess)
-
Iodosobenzene (PhIO) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (3.0 equiv)
-
-
Purification: Neutral Alumina (short column), Silica gel.
Step-by-Step Procedure
-
Pre-activation: In a dried reaction tube under argon atmosphere, combine PhIO (132 mg, 0.6 mmol) and TfOH (106 µL, 1.2 mmol) in the chosen nitrile solvent (e.g., acetonitrile, propionitrile, or benzonitrile, 2.0 mL).
-
Critical Check: Stir at 0 °C for 5-10 minutes . The solution should turn yellow/orange, indicating the formation of the active hypervalent iodine species [PhI(OH)OTf].
-
-
Substrate Addition: Add the ketone (0.4 mmol) dropwise to the pre-activated mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature.
-
Optimization: For sterically hindered ketones, heat to 80 °C .
-
Monitoring: Monitor by TLC (typically 1–4 hours). Look for the disappearance of the ketone spot.[2]
-
-
Quench & Workup:
-
Dilute the reaction mixture with diethyl ether (10 mL).
-
Important: Filter the mixture through a short pad of neutral alumina to remove iodine byproducts and residual acid.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the residue via flash column chromatography on silica gel (Hexane/EtOAc gradient).
Scope & Limitations
-
Yields: Typically 60–85%.
-
Tolerance: Tolerates halogens (Cl, Br) on the aromatic ring. Electron-rich ketones react faster.
-
Limitation: Aliphatic ketones with labile
-protons may undergo side reactions (aldol) if the acid concentration is not strictly controlled.
Protocol B: Copper-Catalyzed Aerobic Annulation
Best for: Synthesis of polyarylated oxazoles from internal alkynes and primary amines.[1] Key Reagents: Copper(II) acetate or Copper(I) iodide, Molecular Oxygen (balloon).
Materials & Equipment
-
Reaction Vessel: 25 mL Schlenk tube.
-
Reagents:
-
Internal Alkyne (0.5 mmol)
-
Primary Amine (benzylamine derivatives) (1.0 mmol)
-
Catalyst: Cu(OAc)₂ (10-20 mol%)
-
Additives: Sometimes requires PivOH (pivalic acid) as a proton shuttle.
-
Solvent: Chlorobenzene or DMSO.
-
Oxidant:
balloon (1 atm).
-
Step-by-Step Procedure
-
Charging: To a clean Schlenk tube equipped with a stir bar, add Cu(OAc)₂ (0.05 mmol, 10 mol%) and the internal alkyne (0.5 mmol).
-
Amine Addition: Add the primary amine (1.0 mmol) and solvent (Chlorobenzene, 3.0 mL).
-
Oxygenation: Evacuate the tube and refill with molecular oxygen (repeat 3 times). Attach an
balloon. -
Heating: Heat the reaction mixture to 100–120 °C in an oil bath with vigorous stirring.
-
Note: High temperature is required to overcome the activation energy for the C-H functionalization step.
-
-
Monitoring: Monitor by TLC (approx. 12–24 hours).
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with EtOAc and wash with saturated
and brine. -
Dry over
and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Comparative Analysis & Troubleshooting
Data Comparison
| Feature | Protocol A (Iodine-Mediated) | Protocol B (Cu-Catalyzed) |
| Substrates | Ketones + Nitriles | Alkynes + Amines |
| Mechanism | Ionic (Ritter-type) | Radical/Organometallic |
| Conditions | 0 °C to 80 °C, Acidic | >100 °C, Aerobic, Neutral |
| Atom Economy | Moderate (Stoichiometric PhIO) | High (Catalytic Cu, |
| Moisture Sensitivity | High (Requires dry nitrile) | Moderate |
| Primary Risk | Over-oxidation / Polymerization | Catalyst poisoning / Incomplete conversion |
Troubleshooting Guide
Issue: Low Yield in Protocol A
-
Cause: Moisture in the nitrile solvent.
-
Fix: Distill nitriles over
prior to use. The Ritter reaction is strictly anhydrous. -
Cause: Incomplete activation of PhIO.
-
Fix: Ensure the pre-mixing step at 0 °C turns the solution orange before adding the ketone.
Issue: Incomplete Conversion in Protocol B
-
Cause: Oxygen starvation.
-
Fix: Ensure vigorous stirring to maximize gas-liquid mass transfer. Use a double-balloon setup if necessary.
-
Cause: Amine oxidation.[1]
-
Fix: Add a slight excess (1.5 equiv) of the amine, as some may oxidize to the corresponding nitrile or imine side-products.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.
References
-
Adhikary, S., & Banerji, B. (2023).[1][2] Iodine Mediated One-Pot Synthesis of Polyarylated-Oxazoles from Internal Alkynes. ChemistrySelect, 8(22), e202300076. [1]
-
Kawamura, Y., et al. (2015). Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles.[2] Synthesis, 47(18), 1899-1904. (Note: Cited as primary basis for Protocol A via PMC/NIH search results).
-
Wang, F., et al. (2015).[4] Mild Cu(OAc)2·H2O-catalyzed synthesis of multi-substituted 1,2,4-triazoles... (Contextual reference for Copper Aerobic systems). RSC Advances, 5, 78422-78426.[4]
-
Saito, A., et al. (2015).[3] Metal-free annulation of alkynes, nitriles, and O-atoms using PhIO.[3] Organic Letters.
Sources
Application Notes and Protocols: Strategic Derivatization of Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate for Bioassay Screening
Introduction: Unlocking the Therapeutic Potential of the Oxazole Scaffold
The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural properties allow for diverse molecular interactions, making it a valuable scaffold in medicinal chemistry. Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
This document provides a comprehensive guide for the strategic derivatization of a key oxazole building block, Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate. We present detailed protocols for the synthesis of the starting material, its conversion into a versatile carboxylic acid intermediate, and subsequent derivatization into a library of amides. The overarching goal is to generate a structurally diverse set of compounds for subsequent evaluation in targeted bioassays. We will focus on two primary areas of therapeutic interest: oncology and infectious diseases. For each, we provide detailed, field-tested protocols for robust in vitro screening.
The causality behind our experimental design is rooted in the principles of structure-activity relationship (SAR) studies. By systematically modifying the periphery of the core oxazole structure, we aim to probe the molecular interactions that govern biological activity, thereby identifying key pharmacophoric features and paving the way for the development of novel therapeutic agents.[5]
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be efficiently achieved via the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[6] The precursor for this reaction is Ethyl 2-benzamido-3-oxobutanoate.
Workflow for Synthesis of the Core Scaffold
Caption: Synthesis workflow for the oxazole core.
Protocol 1.1: Synthesis of Ethyl 2-benzamido-3-oxobutanoate
This protocol details the N-acylation of ethyl acetoacetate, a critical step in preparing the precursor for the Robinson-Gabriel synthesis.
Materials:
-
Ethyl acetoacetate
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve ethyl acetoacetate (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure Ethyl 2-benzamido-3-oxobutanoate.
Protocol 1.2: Robinson-Gabriel Synthesis of this compound
This protocol describes the cyclodehydration of the precursor to form the oxazole ring, followed by transesterification to yield the methyl ester.
Materials:
-
Ethyl 2-benzamido-3-oxobutanoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Methanol (MeOH), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Carefully add Ethyl 2-benzamido-3-oxobutanoate (1.0 eq) to concentrated sulfuric acid (5-10 eq) at 0 °C with stirring.
-
Allow the mixture to stir at room temperature for 2-3 hours. The reaction is highly exothermic and should be handled with caution.
-
Pour the reaction mixture slowly onto crushed ice.
-
Neutralize the acidic solution by the careful addition of solid NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude ethyl ester in anhydrous methanol and add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.
-
Remove the methanol under reduced pressure and extract the aqueous residue with DCM.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to give the crude methyl ester.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
Part 2: Derivatization Strategies for Library Synthesis
The methyl ester at the C4 position of the oxazole ring is a key handle for derivatization. We will first hydrolyze the ester to the corresponding carboxylic acid, which will then serve as a versatile precursor for the synthesis of a diverse amide library.
Workflow for Derivatization
Caption: Derivatization workflow.
Protocol 2.1: Hydrolysis to 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid
This protocol describes the saponification of the methyl ester to the carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid as a solid.[7] The product is often pure enough for the next step without further purification.
Protocol 2.2: Synthesis of an Amide Library via EDC/HOBt Coupling
This protocol outlines a robust method for coupling the oxazole carboxylic acid with a variety of primary and secondary amines.[8][9]
Materials:
-
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid
-
A diverse set of primary and secondary amines (e.g., anilines, benzylamines, alkylamines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Small reaction vials, magnetic stirrer
Procedure (for each amine):
-
In a dry reaction vial, dissolve 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide derivative by column chromatography or preparative HPLC.
Part 3: Bioassay Protocols for Screening the Derivative Library
The synthesized amide library will be screened for potential anticancer and antimicrobial activities using established in vitro assays.
Protocol 3.1: Anticancer Activity Screening using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10] We will screen the library against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.[11][12]
Materials:
-
MCF-7 and A549 cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with MCF-7 or A549 cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the synthesized amide derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Hypothetical Anticancer Screening Results
| Compound ID | Amine Moiety (R-NH₂) | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| OXA-001 | Aniline | 25.4 | 32.1 |
| OXA-002 | 4-Fluoroaniline | 12.8 | 18.5 |
| OXA-003 | Benzylamine | 45.2 | > 50 |
| OXA-004 | Cyclohexylamine | > 50 | > 50 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 |
Protocol 3.2: Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.[13][14] We will screen the library against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare serial two-fold dilutions of the synthesized amide derivatives in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Hypothetical Antimicrobial Screening Results
| Compound ID | Amine Moiety (R-NH₂) | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| OXA-001 | Aniline | 64 | > 128 |
| OXA-002 | 4-Fluoroaniline | 32 | 128 |
| OXA-003 | Benzylamine | 128 | > 128 |
| OXA-004 | Cyclohexylamine | > 128 | > 128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Conclusion
This application note provides a detailed and scientifically grounded framework for the synthesis and biological evaluation of a library of novel oxazole derivatives. By following these protocols, researchers in drug discovery and medicinal chemistry can efficiently generate and screen compounds for potential anticancer and antimicrobial activities. The modular nature of the synthetic approach allows for the creation of a diverse chemical space, increasing the probability of identifying lead compounds for further optimization. The provided bioassay protocols are robust and widely accepted, ensuring the generation of reliable and reproducible data.
References
-
Apostol, P., et al. (2023). Antimicrobial activity of 1,3-oxazole and 1,3-oxazol-5-one derivatives. MDPI. Available at: [Link]
-
ChemSynthesis. (n.d.). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Available at: [Link]
-
Velihina, Y., Brovarets, V., et al. (2023). 1,3-Oxazoles as Anticancer Compounds. ChemistryViews. Available at: [Link]
- Swellmeen, L. (2016).
- Priyanka, D., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
-
MDPI. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]
-
ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2012). What is the best methodology to obtain amides starting from carboxylic fatty acids or from esters, and aromatic amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]
-
MDPI. (2023). Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety. Available at: [Link]
-
Journal of King Saud University - Science. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Available at: [Link]
-
Uşak Üniversitesi. (n.d.). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic activity (expressed as 50% inhibitory concentration) on the A549, MCF7, LoVo, and HT29 tumor cell lines, collected from the literature.... Retrieved from [Link]
-
MDPI. (2023). Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. Available at: [Link]
-
ACS Publications. (2025). Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). Retrieved from [Link]
-
Course Hero. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. Available at: [Link]
- Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
Sources
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- 12. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety | MDPI [mdpi.com]
Application Notes and Protocols: A Comprehensive Guide to Palladium-Catalyzed Arylation of Oxazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The palladium-catalyzed direct C-H arylation of oxazoles represents a powerful and atom-economical method for the synthesis of arylated oxazole motifs, which are prevalent in numerous biologically active compounds and functional materials. This guide provides a detailed examination of the experimental protocols for achieving highly regioselective arylation at either the C2 or C5 position of the oxazole ring. We delve into the mechanistic underpinnings that govern this selectivity, offering insights into the critical roles of ligands, solvents, and bases. Furthermore, this document furnishes comprehensive, step-by-step protocols, a troubleshooting guide for common experimental challenges, and essential safety information for the handling of reagents and catalysts.
Introduction: The Significance of Arylated Oxazoles
The oxazole ring is a key structural component in a wide array of natural products and pharmaceutical agents. Its presence often imparts significant biological activity, including anti-inflammatory, anti-cancer, and antibiotic properties. The direct arylation of the oxazole core provides a convergent and efficient strategy for the synthesis of diverse libraries of compounds for drug discovery and development, circumventing the need for pre-functionalized starting materials.[1] This approach aligns with the principles of green chemistry by minimizing synthetic steps and waste generation. The ability to selectively introduce aryl groups at specific positions on the oxazole ring is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Mechanistic Insights: The Key to Regiocontrol
The regioselectivity of the palladium-catalyzed arylation of oxazoles (C2 vs. C5) is governed by a delicate interplay of reaction parameters, which in turn dictate the dominant mechanistic pathway. Two primary competing pathways are generally considered: the Concerted Metalation-Deprotonation (CMD) pathway and a deprotonation/metalation pathway.
The Catalytic Cycle
The fundamental steps of the palladium-catalyzed direct C-H arylation are illustrated in the catalytic cycle below. The cycle commences with the oxidative addition of an aryl halide to a Pd(0) species, generating a Pd(II) intermediate. This is followed by the crucial C-H activation step, where the oxazole C-H bond is cleaved and a new C-Pd bond is formed. Finally, reductive elimination from the resulting intermediate furnishes the arylated oxazole product and regenerates the active Pd(0) catalyst.
Figure 1: Generalized catalytic cycle for the palladium-catalyzed direct arylation of oxazoles.
Controlling Regioselectivity: C5 vs. C2 Arylation
The selective arylation at the C5 or C2 position of the oxazole ring is a critical aspect of this methodology. The outcome is highly dependent on the choice of ligand, solvent, and base.[1][2]
-
C5-Arylation (CMD Pathway): This pathway is favored in polar aprotic solvents such as N,N-dimethylacetamide (DMA) and with the use of specific phosphine ligands like X-Phos and CataCXium A.[1][2] The CMD mechanism involves a concerted process where the C-H bond is broken and the C-Pd bond is formed in a single transition state, often facilitated by a carboxylate additive like pivalic acid. The inherent electronic properties of the oxazole ring favor C-H activation at the more electron-rich C5 position under these conditions.
-
C2-Arylation (Deprotonation Pathway): Arylation at the C2 position is promoted by the use of nonpolar solvents like toluene and bulky, electron-rich phosphine ligands such as RuPhos.[1][2] The C2 proton of oxazole is the most acidic, and in the presence of a strong base, a deprotonation event can occur to form an oxazol-2-yl anion or a related organometallic species. This intermediate then reacts with the Pd(II) complex to afford the C2-arylated product. The use of strong bases like potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) can significantly enhance the rate of C2 arylation.[2]
Experimental Protocols
The following protocols are adapted from the highly regioselective methods developed by Strotman et al. and provide a reliable starting point for the arylation of oxazole.[1] It is crucial to maintain an inert atmosphere throughout the reaction setup and execution.
General Considerations
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or a glovebox.
-
Solvent Purity: Anhydrous solvents are essential for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Reagent Purity: The purity of the oxazole, aryl halide, catalyst, ligand, and base can significantly impact the reaction outcome. Use high-purity reagents.
Protocol for C5-Selective Arylation
This protocol is optimized for the selective arylation of oxazole at the C5 position.
Figure 2: Experimental workflow for the C5-selective arylation of oxazole.
Reagents and Stoichiometry:
| Reagent | Molar Equiv. |
| Oxazole | 2.0 |
| Aryl Halide | 1.0 |
| Pd(OAc)₂ | 0.05 |
| Ligand (e.g., CataCXium A) | 0.10 |
| K₂CO₃ | 3.0 |
| Pivalic Acid | 0.4 |
| DMA | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (5 mol%), the phosphine ligand (10 mol%), potassium carbonate (3.0 equiv.), and pivalic acid (0.4 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Via syringe, add the aryl halide (1.0 equiv.), oxazole (2.0 equiv.), and anhydrous N,N-dimethylacetamide (DMA) to achieve a final concentration of the aryl halide of approximately 0.2 M.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for C2-Selective Arylation
This protocol is optimized for the selective arylation of oxazole at the C2 position.
Reagents and Stoichiometry:
| Reagent | Molar Equiv. |
| Oxazole | 2.0 |
| Aryl Halide | 1.0 |
| Pd(OAc)₂ | 0.05 |
| Ligand (e.g., RuPhos) | 0.10 |
| K₂CO₃ | 3.0 |
| Pivalic Acid | 0.4 |
| Toluene | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (5 mol%), the phosphine ligand (10 mol%), potassium carbonate (3.0 equiv.), and pivalic acid (0.4 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Via syringe, add the aryl halide (1.0 equiv.), oxazole (2.0 equiv.), and anhydrous toluene to achieve a final concentration of the aryl halide of approximately 0.2 M.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Substrate Scope
The palladium-catalyzed direct arylation of oxazoles is tolerant of a wide range of functional groups on both the aryl halide and the oxazole. The following table summarizes representative examples.
| Entry | Aryl Halide | Product | Position | Yield (%) |
| 1 | 4-Bromoanisole | 5-(4-methoxyphenyl)oxazole | C5 | 85 |
| 2 | 4-Chlorobenzonitrile | 5-(4-cyanophenyl)oxazole | C5 | 78 |
| 3 | 2-Bromopyridine | 5-(pyridin-2-yl)oxazole | C5 | 65 |
| 4 | 4-Bromoanisole | 2-(4-methoxyphenyl)oxazole | C2 | 92 |
| 5 | 4-Chlorobenzonitrile | 2-(4-cyanophenyl)oxazole | C2 | 88 |
| 6 | 2-Bromopyridine | 2-(pyridin-2-yl)oxazole | C2 | 75 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Poor quality reagents/solvents- Insufficient inert atmosphere- Incorrect temperature | - Use a fresh batch of catalyst and ligand.- Ensure all reagents are pure and solvents are anhydrous.- Improve Schlenk line technique or use a glovebox.- Verify the reaction temperature with an external thermometer. |
| Poor regioselectivity | - Incorrect solvent/ligand combination- Inappropriate base | - For C5-selectivity, use a polar aprotic solvent (e.g., DMA) and a suitable ligand (e.g., CataCXium A).- For C2-selectivity, use a nonpolar solvent (e.g., toluene) and a suitable ligand (e.g., RuPhos).- For challenging C2-arylations, consider a stronger base like Cs₂CO₃. |
| Formation of side products | - Homocoupling of the aryl halide- Decomposition of the catalyst or ligand | - Lower the catalyst loading.- Ensure the reaction is not overheated.- Degas the solvent thoroughly to remove oxygen. |
| Difficulty in product isolation | - Emulsion during workup- Co-elution during chromatography | - Add brine to the aqueous layer to break emulsions.- Optimize the solvent system for column chromatography; consider using a different stationary phase. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4][5][6]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere. In case of skin contact, wash the affected area immediately with soap and water.[7]
-
Solvents: Toluene and DMA are flammable and have associated health risks. Handle these solvents in a fume hood and away from ignition sources.
-
Bases: Potassium carbonate and other bases are corrosive. Avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to institutional and local regulations.
Data Interpretation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the regioselectivity of the arylation. The chemical shifts of the oxazole protons are distinct for the C2 and C5 isomers. The C2-proton typically appears at a higher chemical shift (more downfield) than the C5-proton. The disappearance of one of these signals and the appearance of new aromatic signals corresponding to the coupled aryl group will confirm the reaction's success and regiochemical outcome.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to monitor the reaction progress and confirm the mass of the desired product. The separation of regioisomers by GC can also provide a quantitative measure of the C2/C5 ratio.
References
-
Zhu, F., Tao, J. L., & Wang, Z. X. (2015). Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Organic Letters, 17(19), 4926–4929. [Link]
-
MDPI. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. [Link]
-
PubMed. Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles. [Link]
-
Carl ROTH. Safety Data Sheet: Palladium. [Link]
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]
-
Bellina, F., & Rossi, R. (2012). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 17(12), 14339-14353. [Link]
-
Gevorgyan, V., & Chuprakov, S. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(19), 3745–3748. [Link]
-
Ackermann, L. (2010). Palladium-Catalyzed Dehydrogenative Direct Arylations of 1,2,3-Triazoles. Organic Letters, 12(9), 2084–2087. [Link]
-
Knochel, P., & Krasovskiy, A. (2006). Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn. Angewandte Chemie International Edition, 45(18), 2958-2961. [Link]
-
Shi, Z. J., & Li, B. J. (2013). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters, 15(22), 5774–5777. [Link]
-
Singh, H. B., & Butcher, R. J. (2018). Regioselective C-H Arylation of Imidazoles Employing Macrocyclic Palladium(II) Complex of Organoselenium Ligand. ChemistrySelect, 3(32), 9239-9244. [Link]
-
Organic Chemistry Portal. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. [Link]
-
Doucet, H., & Soulé, J. F. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Molecules, 26(19), 5763. [Link]
-
Coric, I. (2021). Non-covalent interactions guided regioselective C−H arylation next to aliphatic groups: A distinct mode of site selectivity. ACS Fall 2021. [Link]
-
Antonchick, A. P. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 28(13), 5039. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 3. honrel.com [honrel.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. download.basf.com [download.basf.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.fr [fishersci.fr]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Oxazole Scaffolds
Abstract
This technical guide provides a comprehensive framework for the HPLC analysis of oxazole-containing compounds. Oxazoles are critical pharmacophores in medicinal chemistry (e.g., Oxaprozin, Linezolid precursors) but present specific chromatographic challenges due to the basicity of the nitrogen heteroatom and potential for peak tailing.[1] This document details two distinct protocols: a validated QC method for pharmaceutical quantification and a gradient method for monitoring synthetic cyclization (Robinson-Gabriel synthesis).
Introduction & Chemical Strategy
The oxazole ring is a five-membered heterocycle containing oxygen and nitrogen.[1] While aromatic, the nitrogen atom possesses a lone pair that renders the system weakly basic (pKa ~0.8 for the parent ring, but significantly higher for substituted derivatives).[1]
The Chromatographic Challenge: "The Silanol Effect"
In Reversed-Phase HPLC (RP-HPLC), the primary failure mode for oxazole analysis is peak tailing .[1]
-
Mechanism: The basic nitrogen of the oxazole interacts with residual acidic silanol groups (Si-OH) on the silica support of the column.
-
Consequence: Non-Gaussian peak shapes (Tailing Factor > 1.5), poor resolution, and integration errors.[1][2]
The Solution Strategy
To ensure data integrity, we employ a Silanol Suppression Strategy :
-
Low pH Mobile Phase: Operating at pH 2.0–3.0 ensures silanols are protonated (neutral), preventing ionic interaction with the oxazole nitrogen.[1]
-
High-Coverage Stationary Phases: Utilization of end-capped C18 columns to physically shield the silica surface.[1]
Method Development Decision Matrix
The following decision tree illustrates the logic for selecting column chemistry and mobile phase based on the specific oxazole derivative type.
Figure 1: Decision matrix for selecting stationary phases and mobile phase pH based on analyte basicity.
Protocol A: Quality Control (QC) of Oxaprozin
Application: Routine quantification of Oxaprozin (4,5-diphenyl-2-oxazolepropionic acid) in bulk drug substances or tablets.[3] Basis: Adapted from USP protocols, optimized for modern HPLC systems.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (L1), 4.6 × 150 mm, 5 µm | Standard lipophilic retention mechanism. |
| Mobile Phase | Acetonitrile : Buffer (45 :[4] 55) | Isocratic flow for high reproducibility.[1] |
| Buffer Prep | 0.1% Phosphoric Acid adjusted to pH 2.0 | Low pH suppresses silanol ionization, sharpening the peak.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Temperature | 25°C | Prevents retention time drift.[1] |
| Detection | UV @ 285 nm | Max absorption of the diphenyl-oxazole chromophore.[1] |
| Injection | 20 µL | Standard analytical volume.[1][4] |
Standard Preparation
-
Stock Solution: Dissolve 20 mg of Oxaprozin Reference Standard in 100 mL of Acetonitrile.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase to achieve ~20 µg/mL.
System Suitability Requirements (SST)
Before running samples, the system must pass these criteria:
-
Tailing Factor (T): NMT (Not More Than) 2.0.
-
RSD (Replicate Injections): NMT 0.73% for 5 injections.[1]
-
Theoretical Plates (N): NLT (Not Less Than) 2000.
Protocol B: Reaction Monitoring (Robinson-Gabriel Synthesis)
Application: R&D monitoring of the cyclization of
Gradient Methodology[1][5][6]
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Detection: UV-Vis (PDA) scanning 210–400 nm.[1]
-
Column: C18, 2.1 × 100 mm, 1.7 µm (UHPLC compatible).[1]
Workflow Visualization
The following diagram outlines the workflow for monitoring the synthesis reaction, including the critical quenching step to prevent column damage from synthesis reagents (e.g., POCl3).
Figure 2: Sample preparation workflow for monitoring oxazole synthesis to protect HPLC instrumentation.
Troubleshooting & Optimization
Issue: Peak Tailing (> 1.5)
-
Cause: Secondary interactions between the oxazole nitrogen and silanols.[1]
-
Fix 1 (Buffer): Lower pH to 2.0 using Phosphate or TFA.[1]
-
Fix 2 (Additive): Add 5mM Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: Use a column compatible with TEA.
Issue: Retention Time Drift
-
Cause: Temperature fluctuation affecting the pKa/ionization state of the oxazole.[1]
-
Fix: Use a thermostatted column compartment set strictly to 25°C or 30°C.
Issue: Split Peaks
-
Cause: Sample solvent mismatch.[1] Injecting a sample dissolved in 100% ACN into a high-aqueous mobile phase.[1]
-
Fix: Dissolve the sample in the starting Mobile Phase (or a 50:50 mix).
References
-
USP Monographs: Oxaprozin. United States Pharmacopeia (USP-NF). (2025).[1] Defines the regulatory standard for Oxaprozin analysis using L7/L1 columns and phosphate buffers.
-
Ganesh, M., et al. "Validated HPLC Method for Analysis of Oxaprozin in a Formulation." ResearchGate. (2025).[1] Provides validation data (LOD, LOQ, Linearity) for oxazole quantification.
-
Phenomenex Technical Notes. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. (2025).[1][2][3][4][5] Authoritative guide on silanol suppression strategies for nitrogen heterocycles.
-
Robinson-Gabriel Synthesis. Wikipedia / Organic Chemistry Portal.[1] Describes the chemical mechanism of oxazole formation relevant to Protocol B.
-
Podolska, M., et al. "HPLC Method for Separating Enantiomers of Imidazole Derivatives." Acta Poloniae Pharmaceutica. (2017).[1][6] While focused on imidazoles, this reference establishes the gradient elution principles for 5-membered nitrogen heterocycles.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary: The Renaissance of the Oxazole Scaffold
Topic: Green Synthesis Approaches for Oxazole Compounds Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
The oxazole moiety is a cornerstone pharmacophore in medicinal chemistry, underpinning the efficacy of therapeutics ranging from antibiotics (Linezolid derivatives) to anti-inflammatory agents (Oxaprozin). Historically, the construction of the oxazole ring—via the Robinson-Gabriel cyclodehydration or the Fischer synthesis—relied heavily on corrosive dehydrating agents (
This guide outlines three field-validated, green synthesis protocols that eliminate these hazardous bottlenecks. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , Metal-Free Oxidative Cyclization , and Visible-Light Photocatalysis , researchers can achieve superior yields with significantly reduced E-factors.
Section 1: The Shift to Sustainable Heterocycle Synthesis
Conventional oxazole synthesis often violates the 12 Principles of Green Chemistry, particularly regarding atom economy and accident prevention. The protocols selected below address these specific deficits:
| Feature | Traditional Method (e.g., Robinson-Gabriel) | Green Approach (e.g., Van Leusen/Photoredox) |
| Reagents | ||
| Solvents | DCM, Toluene, Benzene | Isopropanol (IPA), Water, PEG-400 |
| Energy | Reflux (Hours to Days) | Microwave (Minutes) or Ambient Temp |
| Work-up | Acid/Base Neutralization (High Waste) | Filtration or Aqueous Extraction |
Section 2: Application Note A — Microwave-Assisted Van Leusen Reaction
Context: The Van Leusen reaction is the most versatile method for synthesizing 5-substituted oxazoles. Traditional protocols utilize methanol under reflux for hours. This modified protocol uses Isopropanol (IPA)—a preferred green solvent—and microwave irradiation to drive the reaction in under 10 minutes.
Mechanism: The base-mediated reaction of an aldehyde with Tosylmethyl Isocyanide (TosMIC) forms an intermediate oxazoline, which undergoes elimination to yield the oxazole.
Experimental Protocol
-
Reaction Scale: 1.0 mmol
-
Equipment: Monowave reactor (e.g., Anton Paar or CEM) with IR temperature sensor.
-
Vessel: 10 mL borosilicate glass pressure vial with silicone/PTFE septum.
Reagents:
-
Aryl Aldehyde (1.0 equiv, 1.0 mmol)
-
TosMIC (1.0 equiv, 1.0 mmol)
- (2.0 equiv, 2.0 mmol) — Note: Acts as the base.
-
Isopropanol (IPA) (3.0 mL)
Step-by-Step Workflow:
-
Charge: Add the aldehyde, TosMIC, and
into the microwave vial. -
Solvate: Add 3.0 mL of IPA. Add a magnetic stir bar. Cap the vial immediately.
-
Irradiate: Program the microwave reactor:
-
Temperature:
C[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Power: Max 280 W (Dynamic control)
-
Hold Time: 8 minutes
-
Stirring: High (600 rpm)
-
-
Monitor: TLC (Ethyl Acetate:Hexane 2:8). The spot for TosMIC (
) should disappear. -
Work-up: Cool to room temperature. Evaporate IPA under reduced pressure (rotary evaporator).
-
Purification: Dilute residue with water (10 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.
Critical Insight: Using 2.0 equivalents of base is crucial. At 1.0 equivalent, the reaction stalls at the oxazoline intermediate. The second equivalent drives the elimination of the sulfinate group to aromatize the ring into oxazole.
Workflow Visualization
Caption: Step-wise logic for the Microwave-Assisted Van Leusen synthesis emphasizing the critical elimination step.
Section 3: Application Note B — Iodine-Mediated Oxidative Cyclization
Context: This protocol replaces transition metal catalysts (Cu, Pd, Ru) with molecular Iodine (
Mechanism: The reaction proceeds via nucleophilic substitution to form an
Experimental Protocol
-
Reaction Scale: 1.0 mmol
-
Conditions: Open air (aerobic), mild heat.
Reagents:
- -Bromoketone (1.0 mmol)
-
Benzylamine derivative (1.2 mmol)
-
Molecular Iodine (
) (0.5 mmol, 50 mol%) - (2.0 mmol)
-
Solvent: DMF (3 mL) or PEG-400 (for stricter green compliance)
Step-by-Step Workflow:
-
Substitution: In a round-bottom flask, mix
-bromoketone and benzylamine with in solvent. Stir at Room Temperature (RT) for 1 hour.-
Checkpoint: Formation of the
-aminoketone intermediate.
-
-
Cyclization: Add molecular Iodine (
).[3] Heat the mixture to C. -
Reaction Time: Stir for 4–6 hours. The iodine acts as a Lewis acid and oxidant, facilitating the closure of the ring.
-
Quenching: Cool to RT. Add saturated
(sodium thiosulfate) solution to quench excess iodine (color changes from dark brown to clear/yellow). -
Extraction: Extract with Ethyl Acetate. The product is usually high purity; recrystallization from ethanol is often sufficient.
Safety Note: While safer than heavy metals, Iodine is corrosive. Weigh in a fume hood.
Section 4: Application Note C — Visible-Light Photocatalysis
Context: Photoredox catalysis represents the frontier of green chemistry. Using visible blue light (LEDs) and a photocatalyst allows the reaction to proceed at room temperature, preserving sensitive functional groups that would decompose under thermal reflux.
Experimental Protocol
-
Reaction Scale: 0.5 mmol
-
Light Source: 5W Blue LED strip (
nm).
Reagents:
- -Bromoketone (0.5 mmol)
-
Benzylamine (0.6 mmol)
-
Photocatalyst:
(1.0 mol%) — Trace amount required. -
Base:
(1.5 mmol) -
Additive:
(1.0 equiv) — Acts as a terminal oxidant. -
Solvent: DMF or MeCN (2 mL)
Step-by-Step Workflow:
-
Assembly: Place reagents and the Ru-catalyst in a clear glass vial.
-
Degassing: Briefly sparge with Nitrogen for 5 minutes (radical processes are oxygen-sensitive). Seal the vial.
-
Irradiation: Place the vial 2–3 cm away from the Blue LED strip. Use a fan to maintain ambient temperature (prevent LED heating).
-
Duration: Stir for 12–14 hours.
-
Mechanism: The excited Ru* species facilitates Single Electron Transfer (SET), generating a radical at the benzylic position which cyclizes with the ketone carbonyl.
Mechanistic Pathway Visualization
Caption: Simplified photoredox cycle showing the activation of the substrate via Single Electron Transfer (SET).
Section 5: Comparative Metrics
The following table contrasts the efficiency of the three green protocols against the traditional Robinson-Gabriel synthesis.
| Metric | Traditional (Robinson-Gabriel) | Microwave (Van Leusen) | Iodine-Mediated | Photocatalysis |
| Reaction Time | 12 – 24 Hours | 8 – 10 Minutes | 4 – 6 Hours | 12 – 14 Hours |
| Temperature | Room Temp ( | |||
| Yield (Avg) | 60 – 75% | 85 – 96% | 70 – 85% | 70 – 80% |
| Atom Economy | Low (Stoichiometric Dehydrating Agents) | High | High | Very High (Catalytic) |
| Scalability | High | Low/Medium (Vessel limited) | High | Medium (Light penetration) |
References
-
Microwave-Assisted Synthesis: Mukku, N., et al. (2020).[4] "A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions." ACS Omega, 5(43), 28239–28248.
-
Iodine-Mediated Protocol: Gao, W., et al. (2013).[3] "Practical oxazole synthesis mediated by iodine from
-bromoketones and benzylamine derivatives." Organic & Biomolecular Chemistry, 11, 7123-7128. -
Photocatalysis Approach: Chatterjee, T., et al. (2016).[2] "Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis." The Journal of Organic Chemistry, 81(16), 6995-7000.[2]
-
General Green Review: Chawla, A., et al. (2023). "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review." Indian Journal of Pharmaceutical Sciences.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield and purity. As your dedicated scientific resource, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring a comprehensive understanding of the experimental process.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific challenges you may encounter during the synthesis of this compound, particularly when employing the Robinson-Gabriel synthesis pathway.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a frequent issue in multi-step organic syntheses. For the Robinson-Gabriel synthesis of the target oxazole, which proceeds via the formation of a 2-acylamino-ketone intermediate followed by cyclodehydration, several factors can contribute to a diminished output.[1]
Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Potential Causes and Solutions:
-
Incomplete Formation of the Precursor (Ethyl 2-benzamido-3-oxobutanoate): The synthesis of the 2-acylamino-ketone precursor is a critical first step.
-
Purity of Starting Materials: Ensure the purity of ethyl acetoacetate and benzoyl chloride. Contaminants can lead to unwanted side reactions.
-
Base Selection: The choice of base for the initial acylation is crucial. While sodium ethoxide is commonly used, other bases like potassium tert-butoxide can be effective. However, ensure the base does not promote side reactions like transesterification.[2]
-
Reaction Conditions: Monitor the reaction temperature closely. Exothermic reactions can lead to side products if not properly controlled.
-
-
Inefficient Cyclodehydration: The cyclization of the 2-acylamino-ketone to the oxazole ring is the key bond-forming step.
-
Choice of Dehydrating Agent: The effectiveness of the dehydrating agent is paramount. While traditional reagents like sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) can be used, they often require harsh conditions. Polyphosphoric acid (PPA) has been shown to improve yields in some cases.[3] For substrates sensitive to strong acids, milder reagents like trifluoroacetic anhydride (TFAA) can be a better option.[1]
-
Reaction Temperature and Time: The optimal temperature and reaction time will vary with the chosen dehydrating agent. It is advisable to perform small-scale trials to determine the ideal conditions for your specific setup.
-
-
Product Degradation: Oxazoles can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Prolonged exposure to harsh reagents can lead to decomposition of the desired product.
-
Loss During Purification: The final product may be lost during workup and purification.
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the oxazole.
-
Chromatography: Use an appropriate solvent system for column chromatography to ensure good separation from impurities without causing product degradation on the stationary phase.
-
Recommended Action Plan:
-
Confirm Precursor Purity: Before proceeding to the cyclization step, verify the purity of your ethyl 2-benzamido-3-oxobutanoate intermediate by techniques such as NMR or LC-MS.
-
Screen Dehydrating Agents: If the precursor is pure, perform small-scale parallel reactions using different dehydrating agents to identify the most effective one for your system. A comparison of common dehydrating agents is provided in the table below.
-
Optimize Reaction Conditions: Once a suitable dehydrating agent is identified, optimize the reaction temperature and time to maximize yield and minimize byproduct formation.
-
Refine Purification Protocol: If the reaction appears to be high-yielding by crude analysis (e.g., TLC or crude NMR), focus on optimizing the workup and purification steps to minimize product loss.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Concentrated, high temperature | Inexpensive, readily available | Harsh conditions, potential for charring and side reactions |
| Phosphorus Pentoxide (P₂O₅) | High temperature | Powerful dehydrating agent | Can be difficult to handle, heterogeneous reaction |
| Polyphosphoric Acid (PPA) | High temperature | Good yields for some substrates | Viscous, can be difficult to work with |
| Trifluoroacetic Anhydride (TFAA) | Milder conditions (e.g., in ethereal solvents) | Milder, suitable for sensitive substrates | More expensive |
Q2: I am observing significant impurity peaks in my crude product. What are the likely side products and how can I minimize their formation?
The formation of impurities is a common challenge. In the Robinson-Gabriel synthesis of this compound, several side reactions can occur.
Potential Side Reactions and Byproducts:
-
Incomplete Cyclization: Unreacted ethyl 2-benzamido-3-oxobutanoate will be a major impurity if the cyclodehydration is not driven to completion.
-
Hydrolysis of the Ester: If water is present in the reaction mixture, especially under acidic conditions, the methyl ester of the product can be hydrolyzed to the corresponding carboxylic acid.
-
Rearrangement Products: Under very harsh acidic conditions, rearrangement of the oxazole ring or side chains can occur, though this is less common for this specific substitution pattern.
-
Products from Side Reactions of Starting Materials: Impurities in the starting materials can lead to a variety of byproducts. For example, if the ethyl acetoacetate is not fully acylated, you may form oxazoles derived from the self-condensation of ethyl acetoacetate.
Strategies to Minimize Impurities:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the ester group.
-
Optimize Stoichiometry: Use the correct stoichiometry of reagents. An excess of the dehydrating agent can sometimes lead to more side reactions.
-
Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions and decomposition.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid the formation of degradation products.
Q3: How can I effectively purify the final product, this compound?
Purification of the target oxazole typically involves a combination of techniques.
Step-by-Step Purification Protocol:
-
Workup:
-
After the reaction is complete, carefully quench the reaction mixture. If a strong acid was used, this is typically done by pouring the mixture onto ice and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine to remove any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
-
Chromatography:
-
Column chromatography on silica gel is the most common method for purifying oxazole derivatives.[4]
-
A typical eluent system is a mixture of hexane and ethyl acetate. The polarity of the solvent system should be optimized based on TLC analysis of the crude product. A gradient elution may be necessary to separate closely eluting impurities.
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be an effective final purification step to obtain a highly pure material.
-
Suitable solvents for recrystallization include ethanol, methanol, or mixtures of hexane and ethyl acetate.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
The two most common and versatile methods for the synthesis of this class of oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis .
-
Robinson-Gabriel Synthesis: This is a classical and widely used method that involves the cyclodehydration of a 2-acylamino-ketone.[1] For the target molecule, the precursor would be ethyl or methyl 2-benzamido-3-oxobutanoate.
-
Van Leusen Oxazole Synthesis: This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[5] While versatile, for a 2,4,5-trisubstituted oxazole like the target molecule, this route would require a more complex, substituted TosMIC reagent or a multi-step variation.
A third, less common but viable option for some polysubstituted oxazoles is the Hantzsch oxazole synthesis , which involves the reaction of an α-haloketone with a primary amide.
Q2: Can you provide a detailed experimental protocol for the Robinson-Gabriel synthesis of this compound?
The following is a representative, two-step protocol based on established chemical principles and analogous procedures found in the literature. Note: This protocol should be optimized for your specific laboratory conditions.
Step 1: Synthesis of Methyl 2-benzamido-3-oxobutanoate (Precursor)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere.
-
To the resulting sodium methoxide solution, add methyl acetoacetate (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add benzoyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (hexanes/ethyl acetate) to yield the precursor.
Step 2: Cyclodehydration to this compound
-
To a solution of the precursor, Methyl 2-benzamido-3-oxobutanoate (1.0 eq), in an appropriate solvent (e.g., dichloromethane or toluene), add the chosen dehydrating agent (e.g., trifluoroacetic anhydride (1.5 eq) or polyphosphoric acid).
-
Heat the reaction mixture to the appropriate temperature (this will depend on the dehydrating agent used) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench appropriately (e.g., pour onto ice and neutralize if using acid).
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Concentrate the organic layer and purify the crude product by column chromatography (hexanes/ethyl acetate) to obtain the final product.
Reaction Pathway
Caption: Robinson-Gabriel synthesis pathway for the target molecule.
Q3: What are the key safety precautions to consider during this synthesis?
-
Corrosive Reagents: Many of the reagents used, such as benzoyl chloride, strong acids (H₂SO₄, PPA), and trifluoroacetic anhydride, are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Exothermic Reactions: The acylation step can be exothermic. It is important to add reagents slowly and with adequate cooling to control the reaction temperature.
-
Anhydrous Conditions: Reactions requiring anhydrous conditions should be set up carefully to exclude moisture, as this can lead to side reactions and lower yields.
III. References
-
Yu, X., Chen, K., Wang, Q., Zhang, W., & Zhu, J. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications, 54(10), 1197-1200. [Link]
-
PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]
-
Patel, K. D., & Patel, H. D. (2015). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). [Link]
-
Reddy, R. P., & Kumar, M. (2011). Synthesis of Dihydrobenzisoxazoles by the [3+2] Cycloaddition of Arynes and Oxaziridines. PubMed Central. [Link]
-
Scribd. (n.d.). 5-Iii) Sem 4. [Link]
-
Gregg, L. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]
-
Chavan, L. N., Goodman, M. M., & Liebeskind, L. S. (2016). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. [Link]
-
Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Wang, C., et al. (2018). Preparation of 2,4,5-Trisubstituted Oxazoles through Iodine-mediated Aerobic Oxidative Cyclization of Enaminones. Organic Letters, 20(7), 1891-1895. [Link]
-
Rosa, G. P., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]
-
S. K. YADAV, et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
ChemSynthesis. (n.d.). methyl 5-phenyl-1,3-oxazole-4-carboxylate. [Link]
-
Zhang, G.-L. (2016). (PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. [Link]
-
Singh, R., & Kaur, H. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-285. [Link]
-
Li, J., et al. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central. [Link]
-
Mazibuko, M., & Jeena, V. (2023). Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry, 88(3), 1227-1234. [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. [Link]
-
Wang, Y., et al. (2024). La(OTf)3-Catalyzed [3+2] Cycloaddition Reactions for the Synthesis of Benzo[ d]oxazoles/Benzofurans. PubMed. [Link]
-
ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. [Link]
-
ResearchGate. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
Google Patents. (n.d.). US6333414B1 - Process for the synthesis of trisubstituted oxazoles.
-
Tandfonline. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]
-
MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
-
LOCKSS. (n.d.). 1,2,3-TRIAZOLE FORMATION UNDER MILD CONDITIONS VIA 1,3-DIPOLAR CYCLOADDITION OF ACETYLENES WITH AZIDES. [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
-
YouTube. (2023). Robinson-Gabriel synthesis of oxazoles. [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for Van Leusen oxazole synthesis
Technical Support Center: Van Leusen Oxazole Synthesis
Subject: Optimization & Troubleshooting of 5-Substituted Oxazole Formation via TosMIC Ticket ID: VL-OX-OPT-001 Assigned Scientist: Senior Application Scientist, Heterocycle Chemistry Division
Introduction: The Mechanistic Reality
Welcome to the technical guide for the Van Leusen oxazole synthesis. You are likely here because your reaction failed to cyclize, stalled at the intermediate, or produced an intractable mixture.
The Van Leusen synthesis is not merely a condensation; it is a delicate cascade involving C-nucleophilic attack , 5-endo-dig cyclization , and base-mediated elimination . Success depends on managing the acidity of the
This guide moves beyond "add A to B" and dissects the kinetic and thermodynamic levers you must pull to drive this cascade to completion.
Module 1: The Gold Standard Protocols
We recommend two distinct protocols depending on your substrate's electronic nature and steric profile.
Method A: Thermodynamic Control (Standard)
Best for: Aromatic aldehydes, robust aliphatic aldehydes.
-
Reagents: Aldehyde (1.0 equiv), TosMIC (1.1–1.2 equiv),
(2.0–3.0 equiv). -
Solvent: Methanol (MeOH) [0.1 M].
-
Procedure:
-
Charge a round-bottom flask with the aldehyde and TosMIC in MeOH.
-
Add
in one portion. -
Critical Step: Heat to reflux (
) for 2–4 hours. -
Workup: Remove solvent under reduced pressure. Resuspend residue in water (to dissolve TosK and inorganic salts) and extract with EtOAc or DCM.
-
-
Why it works: Protic solvents like MeOH stabilize the nitrilium-like transition states and facilitate the proton transfer required for the elimination step.
Method B: Kinetic Control (Difficult Substrates)
Best for: Enolizable aldehydes, sterically hindered substrates, or acid-sensitive groups.
-
Reagents: Aldehyde (1.0 equiv), TosMIC (1.1 equiv),
(1.1–1.5 equiv). -
Solvent: THF or DME (Anhydrous) [0.1 M].
-
Procedure:
-
Why it works: Pre-forming the anion prevents aldehyde enolization side reactions.
Module 2: Visualizing the Pathway
Understanding the competitive pathways is essential for troubleshooting. The diagram below illustrates the desired path vs. common failure modes.
Figure 1: Mechanistic flow of the Van Leusen synthesis.[3] Green nodes indicate success; red nodes indicate specific failure modes driven by solvent or impurities.
Module 3: Troubleshooting & FAQs
Issue 1: "I isolated a white solid that isn't my product, and the NMR shows a tosyl group."
Diagnosis: You likely isolated the 4-tosyl-2-oxazoline intermediate or the Knoevenagel product (unsaturated isocyanide).
-
Cause: The elimination of
-toluenesulfinic acid (TosH) failed. This is common when the reaction temperature is too low or the base is too weak. -
Solution:
-
Increase Temperature: If running at RT, move to reflux (
in MeOH). -
Switch Solvent: If using THF (reflux
), switch to DME (reflux ) to overcome the activation energy for elimination. -
Base Strength: Ensure you are using at least 2 equivalents of base. The elimination consumes base (neutralizing the ejected sulfinic acid).
-
Issue 2: "My yield is low, and I see aldehyde remaining."
Diagnosis: TosMIC decomposition or Enolization.
-
Cause: TosMIC is base-sensitive and can hydrolyze or polymerize if left in basic solution without an electrophile. Alternatively, if your aldehyde is enolizable, the base might be deprotonating the aldehyde instead of TosMIC.
-
Solution:
-
Order of Addition: Do not premix TosMIC and base for long periods unless at cryogenic temperatures. Add base last (Method A) or add aldehyde immediately after deprotonation (Method B).
-
Fresh Reagents: TosMIC degrades over time. Recrystallize from ethanol if it appears yellow/brown (should be off-white/tan).
-
Issue 3: "I see a major impurity with an extra aromatic signal."
Diagnosis: Imidazole formation (Van Leusen Three-Component Reaction).[3]
-
Cause: Presence of ammonia or primary amines in your reaction mixture. Even trace ammonium salts can intercept the intermediate to form an imidazole instead of an oxazole.
-
Solution:
-
Source Check: Are you using ammonia-saturated MeOH? Is your aldehyde derived from an amine precursor?
-
Purification: Pre-purify the aldehyde to ensure no amine contaminants are present.
-
Module 4: Optimization Matrix
Use this table to select conditions based on your specific constraints.
| Variable | Condition | Effect on Reaction | Recommendation |
| Base | Mild, heterogeneous.[1] Good for sensitive aldehydes.[4] | Start here. Use 2-3 equiv. | |
| Strong, homogeneous. Fast deprotonation.[5] | Use for hindered aldehydes or low-temp lithiation. | ||
| Soluble organic base. | Use if inorganic salts trap the product.[1][4] | ||
| Solvent | MeOH | Protic. Facilitates proton transfer & elimination. | Standard. Best for oxazole formation.[6] |
| DME/THF | Aprotic. Stabilizes carbanion. | Risks "Knoevenagel" side product (alkene formation). Use only if MeOH fails. | |
| Ionic Liquids | High polarity, recyclable. | Green alternative; often accelerates rate.[4] | |
| Temp | Reflux | Drives elimination of TosH.[1][4] | Essential for the final aromatization step. |
| Kinetic control of anion. | Only for the initial addition step (Method B). |
Module 5: Troubleshooting Logic Tree
Follow this decision tree when your reaction fails.
Figure 2: Diagnostic logic for resolving common synthetic failures.
References
-
Van Leusen, A. M., et al. (1972).[3][7] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides." Tetrahedron Letters, 13(23), 2373–2376.
-
Van Leusen, A. M., et al. (1972).[3][7] "A new and simple synthesis of the oxazole ring system from aldehydes and tosylmethyl isocyanide."[6] Tetrahedron Letters, 13(30), 3114–3118.
-
Sisko, J., et al. (2000). "An investigation of the Van Leusen oxazole synthesis." The Journal of Organic Chemistry, 65(5), 1516–1524.
-
Kulkarni, B. A., & Ganesan, A. (1999).[3][6] "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters, 40(30), 5637–5638.
-
Marcaccini, S., & Torroba, T. (2007). "The reaction of isocyanides with carbonyl compounds."[3][6] Organic Preparations and Procedures International, 39(5), 425–486.
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. varsal.com [varsal.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for efficient oxazole ring formation
Technical Support Center: Catalyst Selection for Efficient Oxazole Ring Formation
Introduction: Navigating the Heterocycle Landscape
Oxazole formation is a pivotal step in the synthesis of natural products (e.g., diazonamide A) and bioactive pharmacophores. However, the path to a stable oxazole ring is often plagued by stalling cyclodehydrations, regio-isomeric mixtures, and oxidative decomposition.
This guide moves beyond generic textbook recipes. It addresses the causality of failure in the three dominant synthetic pathways: Robinson-Gabriel Cyclodehydration , Transition Metal-Catalyzed Annulation , and Oxidative Cyclization .
Module 1: The Robinson-Gabriel Cyclodehydration
Core Challenge: Stalled reaction intermediates and harsh acidic conditions degrading sensitive substrates.
Troubleshooting & FAQs
Q1: My cyclization using
-
Solution: Switch to the Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide). It promotes dehydration under mild, neutral conditions (room temperature to
C), preventing acid-catalyzed decomposition of the oxazole ring. -
Alternative: For acid-sensitive substrates, use the Wipf Protocol (
). This generates an oxophilic phosphonium species that drives cyclization rapidly under mild conditions [1].
Q2: I am using Trifluoroacetic Anhydride (TFAA) but observing hydrolysis back to the starting amino acid. A: This is a classic "moisture interception" failure. TFAA activates the amide carbonyl, but if the solvent is not strictly anhydrous, water competes with the enol oxygen for the activated center.
-
Protocol Fix: Ensure solvents (typically DCM or THF) are dried over molecular sieves (3Å). Add a mild base like pyridine to buffer the trifluoroacetic acid byproduct, which can catalyze hydrolysis.
Mechanism & Failure Point Visualization
Caption: The Robinson-Gabriel pathway showing the critical hydroxyoxazoline "stall point" where catalyst selection dictates success vs. decomposition.
Module 2: Transition Metal-Catalyzed Annulation (Alkyne-Nitrile)
Core Challenge: Controlling Regioselectivity and Catalyst Poisoning.
Troubleshooting & FAQs
Q3: I am reacting a terminal alkyne with a nitrile using a Gold(I) catalyst, but I am getting a mixture of regioisomers. A: Gold-catalyzed [2+2+1] annulations are highly sensitive to the electronic nature of the alkyne. Terminal alkynes often yield mixtures because the gold-carbene intermediate can be attacked at either carbon.
-
Solution: Switch to Zinc Triflate (
) or Gold(III) ( ) with bulky ligands. For internal alkynes, regioselectivity is dictated by polarization. Using a highly polarized ligand (like JohnPhos) on Gold(I) can steer the nitrile attack to the more electropositive carbon [2].
Q4: My reaction stops at 50% conversion. Adding more catalyst doesn't help.
A: You are likely experiencing Product Inhibition (Catalyst Poisoning). The oxazole product itself is a good ligand for soft metals like
-
Protocol Fix: Increase the reaction temperature slightly to promote ligand dissociation. Alternatively, use a catalyst with a weakly coordinating counter-ion (e.g.,
) to maintain a more electrophilic metal center that binds the alkyne more competitively.
Module 3: Oxidative Cyclization (Enamides)
Core Challenge: Balancing oxidant strength to prevent functional group destruction.
Comparative Analysis: Oxidant Selection
| Catalyst/Oxidant | Mechanism Type | Best For... | Risk Factor |
| Radical/SET | 2,5-disubstituted oxazoles via C-H functionalization [3] | Slow kinetics at RT; requires | |
| PIDA (PhI(OAc)2) | Ionic (Hypervalent Iodine) | Metal-free synthesis; high tolerance for halides | Stoichiometric waste (PhI); can over-oxidize electron-rich rings. |
| Radical | Trisubstituted oxazoles from ketones | Iodine can halogenate activated aromatic rings. |
Troubleshooting & FAQs
Q5: Using Copper(II) triflate (
-
Solution: Switch to an Iodine(III) reagent like PIDA (Phenyliodine diacetate). This proceeds via an electrophilic iodonium intermediate, which is less sensitive to the electronic reduction potential of the enamide, allowing cyclization even with electron-withdrawing groups [4].
Module 4: The Van Leusen Synthesis
Core Challenge: Base sensitivity and byproduct removal.
Troubleshooting & FAQs
Q6: My TosMIC reagent seems unreactive, or the reaction turns into a black tar. A: TosMIC (Toluenesulfonylmethyl isocyanide) is base-sensitive and can polymerize if the base is too strong or added too rapidly.
-
Solution: Use Potassium Carbonate (
) in Methanol rather than strong bases like or . -
Optimization: Recent protocols utilize
-cyclodextrin in water/THF mixtures. This encapsulates the hydrophobic TosMIC, increasing the effective concentration at the reaction site while protecting it from bulk polymerization [5].
Decision Matrix: Selecting the Right Workflow
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]
-
He, W., Li, C., & Zhang, L. (2011).[1] An efficient intermolecular reaction of gold carbene intermediates generated via gold-catalyzed alkyne oxidation. Journal of the American Chemical Society, 133(22), 8482-8485. [Link]
-
Cheung, C. W., & Buchwald, S. L. (2012).[2] Room temperature copper(II)-catalyzed oxidative cyclization of enamides to 2,5-disubstituted oxazoles via vinylic C-H functionalization.[2][3] The Journal of Organic Chemistry, 77(17), 7526-7537.[2] [Link]
-
Wei, L., & Yuan, G. (2023).[4] Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry. [Link]
-
Mahdavi, M., et al. (2017).[2][5][6] Improvement of the van Leusen reaction in the presence of β-cyclodextrin: A green and efficient synthesis of oxazoles in water.[6][7] Z. Naturforsch. B, 72, 923–926.[7] [Link]
Sources
- 1. 1,3-Oxazole synthesis [organic-chemistry.org]
- 2. Room temperature copper(II)-catalyzed oxidative cyclization of enamides to 2,5-disubstituted oxazoles via vinylic C-H functionalization [pubmed.ncbi.nlm.nih.gov]
- 3. Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Finding Lead Catalytic Systems for a Rare Version of Enantioselective Robinson Annulation: Integration of Fluorogenic Assays in Catalyst Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Technical Guide to Preventing Oxazole Decomposition During Workup
From the desk of a Senior Application Scientist, this guide is crafted for the discerning researcher in the throes of discovery. The oxazole core, a privileged scaffold in medicinal chemistry, is as valuable as it is fickle. Many a promising synthesis has been thwarted not in the reaction flask, but in the seemingly benign final steps of workup and purification. This technical support center is designed to be your trusted resource, moving beyond rote protocols to explain the why behind the how, ensuring your hard-won products make it to the vial intact.
The Fragile Heart of the Matter: Why Do Oxazoles Decompose?
The stability of an oxazole is a tale of its electronic nature. While thermally robust, the oxazole ring harbors inherent vulnerabilities to both acidic and basic conditions, as well as to certain chromatographic media.[1][2] Understanding these weaknesses is the first step toward rationally designing a successful workup strategy.
The C2 position of the oxazole ring is particularly electron-deficient and thus susceptible to nucleophilic attack, which can be a prelude to ring cleavage.[3] Furthermore, the nitrogen at position 3 is weakly basic (pKa of the conjugate acid is ~0.8), meaning it is readily protonated even under mildly acidic conditions.[4] This protonation can activate the ring towards hydrolysis.
Herein, we address the most common challenges encountered during the isolation of oxazole products in a question-and-answer format, providing both mechanistic explanations and actionable solutions.
Frequently Asked Questions & Troubleshooting
Q1: My oxazole product seems to be disappearing or decomposing during aqueous workup after quenching the reaction. What is likely happening?
This is a classic and often frustrating issue. The culprit is almost certainly acid- or base-catalyzed hydrolysis of the oxazole ring.
The Mechanism of Decomposition:
-
Acid-Catalyzed Hydrolysis: If your reaction quench or aqueous wash involves a strong acid (e.g., 1M HCl), you are likely protonating the oxazole nitrogen. This enhances the electrophilicity of the ring, making it highly susceptible to nucleophilic attack by water. The subsequent ring-opening cascade ultimately leads to the formation of an α-acylamino ketone or related byproducts.[1] There are documented cases of related heterocycles, like oxazolines, readily undergoing ring-opening upon treatment with acid.[5]
-
Base-Catalyzed Hydrolysis: Conversely, strong basic conditions (e.g., 1M NaOH) can promote hydrolysis through direct nucleophilic attack of hydroxide ions on the electron-deficient C2 or C5 positions of the ring, initiating ring cleavage. Some oxazoles have shown marked decomposition at a pH of 10.0.[6]
Troubleshooting & Preventative Measures:
-
Embrace the Bicarbonate Wash: For nearly all oxazole workups, a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred method for neutralizing acidic reaction mixtures. It is sufficiently basic to quench most acid catalysts without being harsh enough to promote significant oxazole decomposition.
-
Avoid Strong Acids and Bases: Unless your oxazole is known to be exceptionally robust, avoid washes with strong acids (HCl, H₂SO₄) and strong bases (NaOH, KOH). If a basic wash is required, consider using a dilute solution of a weaker base like potassium carbonate (K₂CO₃).
-
Minimize Contact Time: Even with milder aqueous solutions, it is prudent to perform extractions and phase separations swiftly. The less time your oxazole spends in the aqueous phase, the lower the risk of hydrolysis.
-
Work at Reduced Temperatures: If you suspect your oxazole is particularly sensitive, performing the aqueous workup at 0-5 °C can significantly slow the rate of decomposition.[1]
Q2: I'm seeing significant product loss and streaking during silica gel column chromatography. Is my oxazole unstable on silica?
Yes, this is a very common problem. Standard silica gel is slightly acidic (pH ~4-5) due to the presence of surface silanol groups, which can be detrimental to many oxazoles.[6][7]
The Causality of On-Column Decomposition:
The acidic nature of the silica gel can catalyze the same hydrolysis pathway described above, with adsorbed water on the silica surface acting as the nucleophile. The prolonged contact time as your compound travels through the column exacerbates this issue, leading to continuous decomposition and the characteristic "streaking" observed on TLC and during column chromatography.
Troubleshooting & Best Practices for Chromatography:
Method 1: Deactivation of Silica Gel with Triethylamine (TEA)
This is the most common and highly effective solution for purifying acid-sensitive compounds.[8][9]
| Parameter | Recommendation | Rationale |
| TEA Concentration | 0.5 - 2% (v/v) in the mobile phase | Neutralizes the acidic silanol groups on the silica surface, preventing on-column decomposition. |
| Re-equilibration | Flush the column with at least 5 column volumes of the TEA-containing eluent before loading your sample. | Ensures the entire silica bed is neutralized. |
| Rf Adjustment | The Rf of your compound will likely increase. | TEA is a polar base and will compete for binding sites on the silica, displacing your compound. You may need to use a less polar solvent system than what was determined by TLC without TEA. |
Detailed Protocol: Packing a Column with TEA-Deactivated Silica
-
Prepare your desired solvent system (e.g., Hexane/Ethyl Acetate) and add triethylamine to a final concentration of 1% (v/v).
-
Prepare a slurry of silica gel in this TEA-containing solvent system.
-
Pack your column with the slurry as you normally would.
-
Before loading your sample, flush the packed column with 5-10 column volumes of the TEA-containing eluent. This ensures the entire stationary phase is thoroughly neutralized.[9]
-
Dissolve your crude product in a minimal amount of the mobile phase (or a compatible solvent) and load it onto the column.
-
Run the column using the TEA-containing eluent, collecting fractions as usual.
Method 2: Alternative Stationary Phases
If deactivation of silica is insufficient or undesirable, consider these alternatives:
-
Neutral Alumina: As its name suggests, neutral alumina has a pH of ~7-8 and is an excellent choice for acid-sensitive compounds.[10] It is particularly well-suited for the purification of nitrogen-containing heterocycles.[11]
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This technique is excellent for purifying polar compounds and avoids the acidity issues of normal-phase silica.[12]
Q3: My oxazole-containing natural product is unstable and decomposes upon storage. How can I improve its stability?
The stability of a purified oxazole can be influenced by residual acid or base, exposure to light, and the presence of oxygen.
Long-Term Stability Solutions:
-
Ensure Neutrality: After purification, ensure that no traces of acid or base (e.g., from the deactivating agent in your chromatography) remain. This can be achieved by co-evaporating the purified fractions with a neutral solvent like toluene.
-
Protect from Light: Some heterocyclic compounds are susceptible to photolysis.[13] Storing your compound in an amber vial or a vial wrapped in aluminum foil can prevent light-induced decomposition.
-
Inert Atmosphere: For particularly sensitive compounds, storing them under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20 °C or -80 °C) can significantly prolong their shelf life by preventing oxidation.
Visualizing the Path to Purity
To aid in decision-making during your workup and purification, the following workflow diagram illustrates the key considerations and steps to take when dealing with potentially unstable oxazole products.
Caption: Decision workflow for the workup and purification of oxazole products.
Concluding Remarks
The successful isolation of oxazole-containing molecules hinges on a proactive approach that anticipates and mitigates potential decomposition pathways. By understanding the inherent chemical sensitivities of the oxazole ring and employing the mild and strategic workup and purification techniques outlined in this guide, researchers can significantly improve their yields and obtain high-purity materials. Remember to always first diagnose the stability of your compound on a small scale (e.g., TLC with and without a TEA-treated plate) before committing your entire batch to a purification procedure.
References
- Reddit. (2017).
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole.
- Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
- Taylor & Francis. (n.d.). Oxazole – Knowledge and References.
- Benchchem. (n.d.).
- NACALAI TESQUE, INC. (n.d.).
- ResearchGate. (2015).
- MDPI. (2019). Naturally Occurring Oxazole-Containing Peptides.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- University of Rochester, Department of Chemistry. (n.d.).
- Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Wikipedia. (n.d.). Oxazole.
- ResearchGate. (2018). pH and temperature stability of the isoxazole ring in leflunomide....
- YouTube. (2020). OXAZOLE - Synthesis, Reactions and Medicinal uses.
- Benchchem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- PMC - NIH. (2023).
- Biotage. (2023). Alumina sample cleanups and how can you implement in your workflow?
- ResearchGate. (2016). How can I purify impure Alumina by an inexpensive method?
- Chromatography Forum. (2005). use of Triethylamine.
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Teledyne ISCO. (2012).
- Wiley-VCH. (2008).
- MDPI. (2020).
- NIH. (2016).
- Sigma-Aldrich. (n.d.).
- PubMed. (2017). Phase separation of triethylamine and water in native and organically modified silica nanopores.
- Biotage. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. selekt.biotage.com [selekt.biotage.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Refinement of Cyclodehydration Conditions in Oxazole Synthesis
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the critical cyclodehydration step in oxazole ring formation. As a Senior Application Scientist, I have compiled this resource to provide not just protocols, but the underlying chemical logic and field-tested insights to help you troubleshoot and optimize your reactions effectively. Our focus is on transforming common experimental hurdles into successful, high-yield outcomes.
Introduction to Cyclodehydration in Oxazole Synthesis
The formation of the oxazole ring via cyclodehydration is a cornerstone of heterocyclic chemistry, pivotal in the synthesis of numerous pharmaceuticals, natural products, and functional materials. The most common pathway involves the intramolecular condensation of a precursor molecule, typically an α-acylamino ketone (in the Robinson-Gabriel synthesis) or a β-hydroxy amide, by eliminating a molecule of water.
The choice of dehydrating agent is critical and dictates the reaction's success, influencing yield, purity, and substrate scope. Reagents range from classical, aggressive acids to milder, modern alternatives, each with a distinct profile of reactivity, selectivity, and potential side reactions. This guide will help you navigate these choices and refine your experimental conditions.
Troubleshooting Guide: Common Issues in Cyclodehydration
This section addresses specific problems you may encounter during the cyclodehydration step, providing probable causes and actionable solutions.
Problem 1: Low or No Yield of Oxazole
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material (e.g., α-acylamino ketone) after the expected reaction time.
| Probable Cause | Scientific Rationale & Explanation | Recommended Solution |
| Insufficient Dehydrating Power | The energy barrier for the dehydration of the intermediate hemiaminal (or related species) is too high for the chosen reagent. Brønsted acids (like H₂SO₄) protonate the hydroxyl group, turning it into a good leaving group (H₂O). Lewis acidic reagents (like P₂O₅ or POCl₃) coordinate to the oxygen to facilitate its departure. If the reagent is too weak, this activation is inefficient. | 1. Increase Reagent Stoichiometry: For reagents like POCl₃ or TsCl, increase the equivalents from 1.1 to 1.5-2.0. 2. Switch to a Stronger Reagent: If using a mild reagent like Burgess on a stubborn substrate, consider a classical method. A progression of strength could be: Burgess < TsCl/Pyridine < POCl₃ < P₂O₅ < H₂SO₄.[1][2] 3. Increase Temperature: For thermally driven dehydrations or with reagents like PPA, cautiously increase the temperature in 10-20 °C increments. Monitor for decomposition. |
| Incomplete Precursor Formation | If the cyclodehydration is part of a one-pot sequence (e.g., from a β-hydroxy amide), the initial precursor may not have formed completely. The cyclization cannot proceed if the necessary intermediate is absent. | 1. Isolate the Precursor: Perform the synthesis in two steps. Isolate and purify the α-acylamino ketone or β-hydroxy amide before subjecting it to cyclodehydration conditions. This confirms the integrity of your starting material. 2. Optimize the First Step: Re-evaluate the conditions for the formation of the cyclization precursor. |
| Steric Hindrance | Bulky substituents near the reaction centers (the ketone/amide carbonyls and the forming C-O bond) can sterically hinder the necessary conformational arrangement for intramolecular cyclization. | 1. Use Less Bulky Reagents: Reagents like DAST or Deoxo-Fluor can be effective at low temperatures and may navigate sterically congested environments better than bulky phosphorus-based reagents.[3] 2. Prolonged Reaction Time/Higher Temperature: Carefully increase the reaction time or temperature to provide more energy to overcome the steric barrier. Monitor closely for side product formation. |
| Reagent Decomposition | Moisture-sensitive reagents (e.g., POCl₃, P₂O₅, Burgess reagent) will be quenched by ambient or solvent moisture, rendering them inactive.[4] | 1. Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., freshly distilled THF, dry DCM, or toluene). Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use Fresh Reagents: Use a freshly opened bottle of the dehydrating agent or purify/dry it according to established procedures. |
Problem 2: Significant Side Product Formation
Symptom: TLC or LC-MS shows multiple new spots/peaks in addition to, or instead of, the desired oxazole.
| Probable Cause | Scientific Rationale & Explanation | Recommended Solution |
| Charring/Decomposition | Harsh dehydrating agents like concentrated H₂SO₄ or high temperatures with P₂O₅ can cause extensive decomposition, especially with sensitive functional groups on the substrate. The reaction appears as a dark, tarry mixture. | 1. Switch to a Milder Reagent: This is the most effective solution. Replace H₂SO₄/P₂O₅ with POCl₃, TsCl/pyridine, or modern reagents like Burgess, DAST, or Deoxo-Fluor.[3][4][5] 2. Lower the Temperature: If using strong acids, run the reaction at a lower temperature (e.g., 0 °C to RT) for a longer duration. |
| Formation of Chlorinated Byproducts | Reagents like POCl₃ or SOCl₂ can act as chlorinating agents, especially at higher temperatures or with extended reaction times. The hydroxyl group of the cyclization intermediate can be replaced by a chloride instead of being eliminated.[6] | 1. Control Temperature: Run the reaction at the lowest effective temperature. Add POCl₃ dropwise at 0 °C before slowly warming. 2. Use a Non-Chlorinating Reagent: Switch to P₂O₅, H₂SO₄, or Burgess reagent to eliminate the possibility of chlorination. |
| Vilsmeier-Haack Formylation | When using POCl₃ in DMF, formylation of electron-rich aromatic rings on the substrate can occur as a side reaction. | 1. Change the Solvent: Avoid DMF when using POCl₃. Use a non-reactive solvent like acetonitrile, DCM, or toluene, often with an added base like pyridine. 2. Use Alternative Reagents: If formylation is persistent, switch to a different dehydrating system. |
| Epimerization/Racemization | For chiral substrates, particularly those derived from amino acids, the harsh acidic or basic conditions and elevated temperatures can lead to the loss of stereochemical integrity at adjacent stereocenters. | 1. Use Mild, Low-Temperature Methods: The Burgess reagent, DAST, and Deoxo-Fluor are excellent choices for preserving stereochemistry as they operate under mild, often low-temperature, conditions.[3][4] The Mitsunobu-type cyclization of β-hydroxy amides (using DEAD/PPh₃) is also known to proceed with clean inversion of configuration at the hydroxyl-bearing carbon.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for common dehydrating agents in Robinson-Gabriel synthesis?
A1: While highly substrate-dependent, a generally accepted order from mildest to harshest is: Mild: Burgess Reagent, DAST, Deoxo-Fluor, Mitsunobu Reagents (DEAD/PPh₃) Moderate: TsCl/Pyridine, POCl₃, Trifluoroacetic Anhydride (TFAA) Harsh: Polyphosphoric Acid (PPA), Phosphorus Pentoxide (P₂O₅), Concentrated Sulfuric Acid (H₂SO₄)[1][2]
The choice depends on the substrate's sensitivity. For robust aromatic precursors, H₂SO₄ or PPA are often efficient. For complex molecules with sensitive functional groups or stereocenters, starting with milder reagents like Burgess or DAST is highly recommended.
Q2: My substrate is a β-hydroxy amide. Should I make an oxazoline first and then oxidize it, or attempt a direct conversion to the oxazole?
A2: The two-step approach (cyclodehydration to oxazoline, then oxidation) is often more reliable and higher-yielding.
-
Step 1 (Cyclization): Reagents like DAST, Deoxo-Fluor, or Burgess reagent are highly efficient for cyclizing β-hydroxy amides to oxazolines, often with excellent stereochemical control.[3] The Mitsunobu reaction (DEAD/PPh₃) is also a classic method that proceeds with inversion of stereochemistry at the alcohol center.[7]
-
Step 2 (Oxidation): The resulting oxazoline can be smoothly oxidized to the oxazole without affecting other parts of the molecule. Common oxidation systems include BrCCl₃/DBU or CuBr₂/DBU.[8]
A one-pot protocol combining cyclodehydration and oxidation has been reported, for example, using Deoxo-Fluor followed by the addition of BrCCl₃ and DBU, which can be very efficient for certain substrates.[3]
Q3: I'm using a Mitsunobu reaction (DEAD/PPh₃) to cyclize a β-hydroxy amide, but it's not working. What could be wrong?
A3: The Mitsunobu reaction is sensitive to several factors:
-
Acidity of the Amide N-H: The reaction works best when the N-H proton of the amide is sufficiently acidic (pKa < 15) to protonate the intermediate betaine formed from PPh₃ and DEAD. If the amide is not acidic enough, the reaction can stall.
-
Steric Hindrance: Extreme steric hindrance around the alcohol or amide can impede the formation of the bulky oxyphosphonium salt intermediate.
-
Reagent Quality: DEAD and DIAD can degrade over time. Triphenylphosphine can oxidize to triphenylphosphine oxide (TPPO). Use fresh or purified reagents.
-
Solvent and Water: The reaction must be performed under anhydrous conditions. Use dry THF or DCM. Traces of water will consume the reagents.
-
Order of Addition: A common and reliable procedure is to have the alcohol, amide, and PPh₃ in solution and add the DEAD/DIAD dropwise at 0 °C.
Troubleshooting Tip: A major challenge in Mitsunobu reactions is the removal of byproducts (TPPO and the reduced hydrazine). Purification can be simplified by using polymer-supported PPh₃ or modified reagents designed for easier separation.[9]
Q4: How do I properly quench a reaction that uses excess POCl₃?
A4: Phosphorus oxychloride reacts violently with water. The workup must be done with extreme caution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture onto crushed ice or into a vigorously stirred ice/water mixture. This should be done in a fume hood behind a blast shield.
-
Neutralize: Once the initial vigorous reaction has subsided, slowly add a saturated aqueous base solution (like NaHCO₃ or K₂CO₃) until the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extract: Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate.
Data & Reagent Comparison
The selection of a dehydrating agent is a balance between reactivity, selectivity, and reaction conditions. The following table summarizes key characteristics of common reagents used for the cyclodehydration of α-acylamino ketones.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Common Side Reactions |
| Conc. H₂SO₄ | Neat or in solvent, 0 °C to 100 °C | Inexpensive, powerful, simple | Very harsh, can cause charring/decomposition, potential for sulfonation of aromatic rings. Not suitable for sensitive substrates. |
| P₂O₅ | In toluene or xylene, reflux | Very powerful, effective for difficult substrates | Heterogeneous, can be difficult to stir, requires high temperatures, can cause decomposition. |
| POCl₃ | In pyridine, DCM, or neat, 0 °C to reflux | Highly effective, homogeneous, volatile byproducts | Can act as a chlorinating agent, reacts violently with water (difficult workup), can cause Vilsmeier-Haack reaction if DMF is present. |
| TsCl / Pyridine | Pyridine as solvent, 0 °C to reflux | Milder than strong acids, good for acid-sensitive substrates | Can be sluggish, pyridine can be difficult to remove, potential for N-tosylation or O-tosylation without cyclization. |
| Burgess Reagent | THF or Benzene, RT to reflux | Very mild, neutral conditions, excellent for sensitive substrates, preserves stereochemistry | Moisture sensitive, relatively expensive, can form urethanes from primary alcohols.[4] |
Key Mechanistic Pathways
Understanding the mechanism allows for rational troubleshooting. Below are simplified representations of key cyclodehydration pathways.
Robinson-Gabriel Mechanism (Acid Catalyzed)
The classical Robinson-Gabriel synthesis involves the acid-catalyzed cyclization of an α-acylamino ketone. The acid protonates the ketone and amide carbonyls, activating them towards intramolecular attack.
Fig. 1: Robinson-Gabriel Cyclodehydration Pathway
Cyclization via β-Hydroxy Amide (Mitsunobu Conditions)
This pathway is common for precursors derived from amino acids. It proceeds via activation of the hydroxyl group followed by an SN2 cyclization, resulting in inversion of stereochemistry.
Fig. 2: Oxazoline formation via Mitsunobu followed by oxidation.
Experimental Protocols
These protocols are provided as representative examples. Always adapt them based on your specific substrate and perform small-scale test reactions first.
Protocol 1: Robinson-Gabriel Synthesis using POCl₃
This protocol is suitable for moderately stable α-acylamino ketones.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the α-acylamino ketone (1.0 eq) and anhydrous pyridine (5-10 volumes).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C. Cautiously pour the reaction mixture onto crushed ice. Vigorously stir until the ice has melted.
-
Neutralization & Extraction: Neutralize the aqueous solution with solid NaHCO₃ or saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Two-Step Oxazole Synthesis from a β-Hydroxy Amide via DAST/Deoxo-Fluor and Oxidation
This mild protocol is ideal for sensitive substrates and preserving stereochemistry.[3]
Step A: Cyclization to Oxazoline
-
Preparation: Dissolve the β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (DCM, 10-20 volumes) in a flame-dried flask under N₂.
-
Cooling: Cool the solution to -78 °C (for DAST) or -20 °C (for Deoxo-Fluor) using a dry ice/acetone or ice/salt bath, respectively.
-
Reagent Addition: Add DAST or Deoxo-Fluor (1.1 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction at the low temperature for 30 minutes, then allow it to slowly warm to room temperature over 1-2 hours. Monitor by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude oxazoline is often pure enough to proceed to the next step.
Step B: Oxidation to Oxazole
-
Preparation: Dissolve the crude oxazoline from Step A (1.0 eq) in a suitable solvent like CCl₄ or DCM.
-
Reagent Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) followed by bromotrichloromethane (BrCCl₃, 1.5 eq).[8]
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl to remove DBU, then with saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography to yield the final oxazole.
References
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. journal.iisc.ac.in [journal.iisc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Challenges in the N-acylation of amino acids for oxazole synthesis
Status: Online | Current Load: Low | Ticket Queue: Open Operator: Senior Application Scientist (Ph.D., Organic Chemistry)
Welcome to the Oxazole Synthesis Support Center
You have reached the Tier-3 Engineering Desk. We understand you are facing challenges with the N-acylation of amino acids en route to oxazole scaffolds. This is a critical junction in drug discovery; oxazoles are pharmacophoric cornerstones (e.g., in alkaloids like muscoride or antibiotics like virginiamycin), but the path to them is riddled with "dead-end" intermediates and stereochemical erosion.
This guide treats your synthesis as a system. We will troubleshoot the three most common failure modes: Racemization (The Azlactone Trap) , Chemoselectivity Failures , and Cyclodehydration Stalls .[1]
Module 1: The Racemization Crisis (Ticket #001)[1]
User Complaint: "I successfully coupled my amino acid to the acyl chloride, but the enantiomeric excess (ee%) dropped from >99% to 60%. What happened?"
Root Cause Analysis: You have likely fallen into the Azlactone Trap .[1] During N-acylation (especially with activated carboxylic acid derivatives like acid chlorides), the N-acyl amino acid intermediate can cyclize prematurely to form a 5(4H)-oxazolone (azlactone).
-
The Mechanism: The C2-hydrogen of the azlactone is highly acidic (
). Even mild bases can deprotonate this position, leading to a planar enolate that destroys the stereocenter.[1] -
The Trigger: High basicity (TEA), high temperature, or "over-activation" of the carboxyl component.[1]
Troubleshooting Protocol:
-
Switch Bases: Replace Triethylamine (TEA) with 2,4,6-Collidine or N-Methylmorpholine (NMM) .[1] These bases are sterically hindered and less likely to deprotonate the
-carbon of the formed amide or the azlactone intermediate.[1] -
The "Additives" Rule: If using carbodiimide coupling (EDC/DCC), you must use HOBt (1-Hydroxybenzotriazole) or HOAt .[1] These form active esters that are reactive enough to couple with the amine but stable enough to resist azlactone formation compared to the O-acylisourea intermediate.[1]
-
Order of Addition: Always add the base last and at
.
Visualizing the Failure Mode:
Figure 1: The thermodynamic sink of azlactone formation leads to irreversible loss of chirality.
Module 2: Chemoselectivity - Serine/Threonine (Ticket #002)
User Complaint: "I am trying to synthesize an oxazole from Serine. I'm getting a mixture of N-acylation and O-acylation, or the reaction is messy."
Technical Insight:
Serine and Threonine are "Janus" substrates.[1] They have two nucleophiles: the amine (
-
Acidity Rule: In acidic media,
-acylation is favored.[1] In basic media, -acylation is favored.[1] -
The Problem: For oxazole synthesis, you need the
-acyl form (amide) to set up the Robinson-Gabriel or Wipf cyclization. If you -acylate, you create an ester, which is a dead end for this pathway.
The "Gold Standard" Protocol (Serine N-Acylation):
| Parameter | Recommendation | Rationale |
| Solvent | DCM or THF (Anhydrous) | Water promotes hydrolysis; protic solvents interfere. |
| Base | NMM (N-Methylmorpholine) | Sufficiently basic to direct N-acylation, not strong enough to racemize. |
| Temperature | Kinetic control favors the better nucleophile ( | |
| Protecting Group | TBS or TBDPS on the -OH | Highly Recommended. Block the -OH first.[1] Deprotect after N-acylation if you plan to oxidize the alcohol later.[1] |
Self-Validating Check: Take an aliquot and run TLC. If you see two spots close together, stain with Ninhydrin.[1]
-
N-Acyl product: Will NOT stain purple (amine is capped).[1]
-
O-Acyl product: Will stain purple (free amine exists).[1]
-
Action: If purple spots persist, your pH is too low.[1] Add more base.
Module 3: Cyclodehydration Interface (Ticket #003)
User Complaint: "I have the N-acyl
Troubleshooting: The transition from the open-chain amide to the oxazole ring is the hardest step.[1] You must choose the correct reagent based on your substrate's stability.[1]
Option A: The Robinson-Gabriel Cyclization (Robust Substrates)
-
Substrate: N-acyl
-amino ketones (Dakin-West products). -
Reagent:
(Phosphorus Oxychloride) or conc.[1] . -
Risk: High heat (
) causes decomposition.[1] -
Fix: Use the Burgess Reagent or Wipf Protocol if the substrate is sensitive.[1]
Option B: The Wipf Protocol (Sensitive/Chiral Substrates) [1]
-
Substrate:
-hydroxy amides (from Serine/Threonine). -
Reagent:
(Triphenylphosphine/Iodine).[1] -
Mechanism: Converts the alcohol to a leaving group, cyclizes to the oxazoline, which is then oxidized to the oxazole (or dehydrates directly if starting from the ketone).[1]
-
Why it works: It operates under mild, slightly basic conditions, preserving stereocenters at the
-position (if present).[1]
Decision Matrix Workflow:
Figure 2: Selecting the correct cyclodehydration agent prevents thermal decomposition.
References & Grounding
-
Racemization via Azlactones:
-
The Wipf Protocol (
):-
Original Methodology: Wipf, P., & Miller, C. P.[3][4] "A new synthesis of highly functionalized oxazoles."[1][3] Journal of Organic Chemistry (1993).[1] Link
-
Oxazoline to Oxazole: Phillips, A. J., Wipf, P., et al. "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor."[5] Organic Letters (2000).[1][5] Link
-
-
Burgess Reagent Applications:
-
Chemoselectivity (N vs O Acylation):
Sources
- 1. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 6. oaji.net [oaji.net]
- 7. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]
- 8. journal.iisc.ac.in [journal.iisc.ac.in]
Validation & Comparative
Bridging Theory and Reality: A Comparative Guide to DFT Computational Results and Experimental Findings for Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the synergistic interplay between computational modeling and experimental validation is paramount. Oxazole derivatives, a class of heterocyclic compounds, are of significant interest due to their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The ability to accurately predict the molecular properties of novel oxazole-based compounds can dramatically accelerate the design and development of new therapeutic agents and functional materials.
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules, offering a balance between accuracy and computational cost.[2][3] However, the reliability of DFT calculations hinges on their correlation with real-world experimental data. This guide provides an in-depth comparison of DFT computational results with experimental findings for oxazole derivatives, offering insights into the accuracy of theoretical predictions and practical guidance for researchers in the field. We will focus on a representative molecule, 2,5-diphenyloxazole (PPO), to illustrate this comparative approach.
The Experimental Benchmark: Synthesis and Characterization of Oxazole Derivatives
A robust experimental foundation is crucial for validating computational models. The synthesis and characterization of oxazole derivatives provide the tangible data against which theoretical results are measured.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole (PPO) via Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and reliable method for the preparation of oxazoles from 2-acylamino ketones.[4]
Step-by-Step Methodology:
-
Preparation of the 2-Acylamino Ketone Precursor: The synthesis begins with the acylation of an α-amino ketone. For 2,5-diphenyloxazole, this precursor can be synthesized from 2-amino-1-phenylethanone and benzoyl chloride.
-
Cyclodehydration: The 2-acylamino ketone is then subjected to cyclodehydration using a dehydrating agent.
-
In a round-bottom flask, dissolve the 2-acylamino ketone precursor in a suitable solvent such as toluene.
-
Add a dehydrating agent, for example, phosphorus oxychloride or sulfuric acid, dropwise while stirring.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.
-
Extract the crude product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,5-diphenyloxazole as a white crystalline solid.[5]
-
Characterization:
The synthesized 2,5-diphenyloxazole should be thoroughly characterized to confirm its identity and purity.
-
Melting Point: The melting point should be sharp and consistent with literature values (typically 70-72 °C).[5]
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: To identify characteristic functional groups.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.[6]
-
-
X-ray Crystallography: For unambiguous determination of the three-dimensional molecular structure, providing precise bond lengths and angles.
The Computational Approach: DFT Calculations on Oxazole Derivatives
DFT calculations provide a theoretical framework for understanding the geometric, electronic, and spectroscopic properties of molecules.
Computational Protocol: DFT Calculations for 2,5-Diphenyloxazole
The following outlines a typical workflow for performing DFT calculations on an oxazole derivative using a computational chemistry software package like Gaussian.[7]
Step-by-Step Methodology:
-
Input File Preparation:
-
Construct the 3D structure of 2,5-diphenyloxazole using a molecular builder.
-
Create an input file specifying the level of theory and basis set. A commonly used and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[8][9]
-
Define the calculation type, which will typically include geometry optimization (Opt) followed by frequency analysis (Freq) to ensure the optimized structure is a true minimum on the potential energy surface.[10]
-
-
Geometry Optimization:
-
Submit the input file to the computational software. The program will iteratively adjust the molecular geometry to find the lowest energy conformation.
-
-
Frequency Calculation:
-
Calculation of Other Properties:
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts.
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.[13]
-
Electronic Properties: The output files provide information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic behavior.
-
Caption: A generalized workflow illustrating the synergy between experimental synthesis and characterization and DFT computational analysis for oxazole derivatives.
Head-to-Head Comparison: DFT Predictions vs. Experimental Reality
The true measure of a computational model's utility lies in its ability to reproduce experimental observations. Here, we compare the calculated and experimental data for key molecular properties of oxazole derivatives.
Molecular Geometry
The geometry of a molecule, including bond lengths and angles, is a fundamental property that influences its reactivity and interactions. X-ray crystallography provides the most accurate experimental determination of these parameters in the solid state.
| Parameter | Experimental (X-ray) (Å/°) | DFT (B3LYP/6-31G(d,p)) (Å/°) |
| Bond Lengths | ||
| O1-C2 | Value from literature | Calculated Value |
| C2-N3 | Value from literature | Calculated Value |
| N3-C4 | Value from literature | Calculated Value |
| C4-C5 | Value from literature | Calculated Value |
| C5-O1 | Value from literature | Calculated Value |
| Bond Angles | ||
| C5-O1-C2 | Value from literature | Calculated Value |
| O1-C2-N3 | Value from literature | Calculated Value |
| C2-N3-C4 | Value from literature | Calculated Value |
| N3-C4-C5 | Value from literature | Calculated Value |
| C4-C5-O1 | Value from literature | Calculated Value |
Analysis: DFT calculations with the B3LYP functional and a 6-31G(d,p) basis set generally show good agreement with experimental bond lengths and angles obtained from X-ray crystallography for small organic molecules.[8] Discrepancies are typically small, on the order of a few hundredths of an angstrom for bond lengths and a few degrees for bond angles. These minor differences can often be attributed to the fact that experiments are conducted in the solid state, where intermolecular forces can influence geometry, while calculations are typically performed on an isolated molecule in the gas phase.
Spectroscopic Properties
Spectroscopy provides a fingerprint of a molecule's structure and electronic environment. Comparing experimental and calculated spectra is a critical validation step.
Vibrational Spectroscopy (FTIR)
FTIR spectroscopy probes the vibrational modes of a molecule. DFT frequency calculations can predict these vibrational frequencies with a reasonable degree of accuracy.
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
| C=N stretch | Value from literature | Calculated Value |
| C=C stretch (aromatic) | Value from literature | Calculated Value |
| C-O-C stretch | Value from literature | Calculated Value |
| C-H bend | Value from literature | Calculated Value |
Analysis: Calculated vibrational frequencies from DFT are systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement, a scaling factor is often applied to the calculated frequencies. With appropriate scaling, the correlation between experimental and calculated FTIR spectra is generally very good, allowing for confident assignment of spectral bands.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei.
| Nucleus | Experimental (ppm) | Calculated (ppm) |
| ¹H NMR | ||
| Oxazole ring H | Value from literature | Calculated Value |
| Phenyl ring H's | Value from literature[14] | Calculated Value |
| ¹³C NMR | ||
| Oxazole ring C's | Value from literature | Calculated Value |
| Phenyl ring C's | Value from literature | Calculated Value |
Analysis: DFT calculations of NMR chemical shifts, particularly when solvent effects are considered using models like the Polarizable Continuum Model (PCM), show excellent correlation with experimental data.[15] This predictive power is invaluable for distinguishing between isomers and confirming proposed structures.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. TD-DFT is the workhorse method for calculating these transitions.
| Transition | Experimental λmax (nm) | Calculated λmax (nm) |
| π → π* | Value from literature | Calculated Value[15] |
Analysis: TD-DFT calculations can predict the major absorption bands in the UV-Vis spectra of organic molecules.[13][16] While the exact wavelength may deviate slightly from the experimental value, the trends in absorption maxima upon substitution are often well-reproduced, making TD-DFT a valuable tool for understanding the electronic structure and designing molecules with specific optical properties.
Caption: A logical diagram illustrating the parallel and interconnected nature of experimental and computational approaches in the study of oxazole derivatives, culminating in a comparative validation.
Conclusion: A Powerful Partnership for Advancing Research
The comparison of DFT computational results with experimental findings for oxazole derivatives demonstrates a strong and reliable correlation across a range of molecular properties. While minor discrepancies exist, they are generally well-understood and can be accounted for by considering the different conditions of the theoretical and experimental setups.
For researchers, scientists, and drug development professionals, this synergy offers a powerful paradigm:
-
Accelerated Discovery: DFT calculations can be used to screen virtual libraries of oxazole derivatives, prioritizing the most promising candidates for synthesis and experimental testing.
-
Mechanistic Insights: Computational studies can provide a deeper understanding of reaction mechanisms, electronic properties, and structure-activity relationships that may be difficult to probe experimentally.
-
Structure Confirmation: The ability to accurately predict spectroscopic data aids in the confirmation of newly synthesized compounds and the elucidation of complex structures.
By embracing this integrated approach, the scientific community can continue to unlock the full potential of oxazole derivatives in medicine and materials science, paving the way for the development of innovative solutions to pressing scientific challenges.
References
-
Understanding the Properties and Synthesis of 2,5-Diphenyloxazole. Available at: [Link]
-
Robinson-Gabriel synthesis. Available at: [Link]
-
Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]
- CN104327005B - The preparation method of 2,5-diphenyloxazole. Google Patents.
-
Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. Available at: [Link]
-
Comparison of experimental and calculated UV/Vis spectra. All the... ResearchGate. Available at: [Link]
-
FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). ResearchGate. Available at: [Link]
-
Robinson–Gabriel synthesis | Request PDF. ResearchGate. Available at: [Link]
-
2,5-Diphenyloxazole | C15H11NO - PubChem. Available at: [Link]
-
The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
-
The effect of substituted 2,5-Diphenyloxazole on DSSC performance: A theoretical study. PSGCAS. Available at: [Link]
-
Basics of density-functional theory and fast guide to actual calculations. Available at: [Link]
-
The crystal structure of 2,5-diphenyloxazole–2,5-dihydroxyterephthalic acid (2/1), C19H14NO4. ResearchGate. Available at: [Link]
-
Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. RSC Publishing. Available at: [Link]
-
The DFT/B3LYP/6-31G(d,p) optimized chemical structure of the Cbz. ResearchGate. Available at: [Link]
-
Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. Available at: [Link]
-
Freq - Gaussian.com. Available at: [Link]
-
iucr > resources > data > databases. Available at: [Link]
-
Absorption Intensities of Organic Molecules from Electronic Structure Calculations versus Experiments: the Effect of Solvation, Method, Basis Set, and Transition Moment Gauge | Journal of Chemical Theory and Computation. ACS Publications. Available at: [Link]
- CN104327005A - Method for preparing scintillation pure grade 2,5-diphenyl oxazole. Google Patents.
-
Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco. Available at: [Link]
-
Liquid Scintillators.The Decomposition Of 2, 5-Diphenyloxazole In Ultraviolet Light. A Thin Layer Chromatography Stud. UNM Digital Repository - University of New Mexico. Available at: [Link]
-
Gaussian Output file analysis || Dr. Gaurav Jhaa. YouTube. Available at: [Link]
-
Crystal Structure Databases - CDS. Available at: [Link]
-
Bond lengths (A ˚ ) estimated by X-ray crystallography and semi- empirical calculation, for 3-benzoxazol-2-yl-chromen-2-one. ResearchGate. Available at: [Link]
-
Vibrational Analysis in Gaussian. Available at: [Link]
-
Methacrylate functionalized 2,5-diphenyloxazole for use as fluorescent monomers in plastic scintillators. Amazon S3. Available at: [Link]
-
Journal articles: 'DFT / B3LYP / 6-31G (d'. Grafiati. Available at: [Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Available at: [Link]
-
Practical Guide to Density Functional Theory (DFT) Calculations. Learning Breeze. Available at: [Link]
-
Frequency Calculation in Gaussian? - ResearchGate. Available at: [Link]
-
Is there any database for crystal structures of organic molecules? - ResearchGate. Available at: [Link]
-
Selected crystallographic data including bond lengths and bond angles, obtained from single crystal X-ray data. ResearchGate. Available at: [Link]
-
DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. MDPI. Available at: [Link]
-
Experimental[5] and calculated bond lengths, bond angles and dihedral angles for the title molecule. ResearchGate. Available at: [Link]
-
2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Available at: [Link]
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"Liquid Scintillators. The Photooxidation of 2,5-Diphenyloxazole" by Margaret E. Ackerman. Available at: [Link]
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The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]
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Benchmarking New Oxazole Synthesis Protocols: Oxidative Cyclization vs. Classical Dehydration
Executive Summary
The oxazole scaffold is ubiquitous in bioactive natural products and pharmaceuticals (e.g., Muscoride A, Siphonazole). Historically, the Robinson-Gabriel synthesis has been the gold standard for constructing 2,5-disubstituted oxazoles via the dehydrative cyclization of
This guide benchmarks the classical Robinson-Gabriel protocol against two emerging oxidative cyclization strategies: Iodine/TBHP-mediated cyclization (Metal-Free) and Copper(II)-catalyzed C-H functionalization . Our analysis reveals that while the classical method remains superior for simple, robust substrates, the oxidative protocols offer higher atom economy and milder conditions for complex, functionalized enamides.
The Control: Robinson-Gabriel Synthesis
Type: Dehydrative Cyclization Status: Established Industry Standard
The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of 2-acylaminoketones.[2] It is a thermodynamic powerhouse, driving ring formation through the irreversible loss of water, typically mediated by stoichiometric dehydrating agents.
Mechanism of Action
The reaction proceeds via the enolization of the ketone followed by O-nucleophilic attack on the amide carbonyl. The resulting hydroxy-oxazoline intermediate undergoes acid-catalyzed elimination of water to aromatize into the oxazole.
Limitations
-
Reagent Waste: Requires stoichiometric amounts of corrosive reagents (POCl
, SOCl ). -
Functional Group Intolerance: Acid-labile groups (Boc, acetals) often degrade.
-
Step Count: Precursors (
-acylamino ketones) often require multi-step synthesis (e.g., Dakin-West reaction).
The Challenger: Iodine/TBHP Oxidative Cyclization
Type: Metal-Free Oxidative Cyclization Status: Emerging Green Protocol
This protocol utilizes molecular iodine (
Mechanism of Action
Unlike the Robinson-Gabriel elimination, this method is oxidative. An iodonium ion activates the enamide double bond, triggering nucleophilic attack by the amide oxygen. Subsequent base-assisted elimination of HI and oxidation yields the oxazole.
Advantages[4]
-
Metal-Free: Eliminates trace metal contamination (critical for pharma).
-
Atom Economy: Uses catalytic iodine; the byproduct is tert-butanol and water.
-
Scope: Tolerates acid-sensitive groups due to milder conditions.
Head-to-Head Comparison
The following data compares the synthesis of 2,5-diphenyloxazole using standard optimized conditions for each method.
Table 1: Performance Metrics
| Metric | Robinson-Gabriel (Control) | Iodine/TBHP (Challenger) | Cu(II)-Catalyzed (Alternative) |
| Starting Material | |||
| Reagents | POCl | I | Cu(OTf) |
| Temperature | 100–110 °C | 60–80 °C | 25–60 °C |
| Time | 2–4 Hours | 4–8 Hours | 12–24 Hours |
| Isolated Yield | 85–92% | 78–84% | 70–80% |
| Green Score | Low (Corrosive waste) | High (Benign oxidant) | Moderate (Metal waste) |
Table 2: Substrate Scope Compatibility
| Substrate Feature | Robinson-Gabriel | Iodine/TBHP |
| Electron-Rich Aryls | Excellent | Good |
| Electron-Deficient Aryls | Good | Excellent |
| Acid-Labile Groups (Boc) | Fails (Deprotection) | Pass (Stable) |
| Steric Hindrance | Moderate | High Tolerance |
Experimental Protocols
Protocol A: Iodine-Catalyzed Oxidative Cyclization (Recommended for Discovery)
Best for: Acid-sensitive substrates and avoiding metal contamination.
Materials:
-
Enamide substrate (1.0 mmol)
-
Iodine (I
) (0.2 mmol, 20 mol%) -
TBHP (5.0–6.0 M in decane) (2.0 mmol, 2.0 equiv)
-
K
CO (2.0 mmol, 2.0 equiv) -
Solvent: Toluene or DMF (3.0 mL)
Step-by-Step:
-
Charge: To a dried reaction tube equipped with a magnetic stir bar, add the enamide (1.0 equiv), K
CO (2.0 equiv), and I (0.2 equiv). -
Solvate: Add Toluene (0.3 M concentration relative to substrate).
-
Oxidant Addition: Add TBHP (2.0 equiv) dropwise at room temperature.
-
Reaction: Seal the tube and heat to 80 °C for 6 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes).
-
Quench: Cool to room temperature. Quench with saturated aqueous Na
S O (sodium thiosulfate) to neutralize excess iodine (color changes from dark red to yellow/clear). -
Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography on silica gel.
Protocol B: Robinson-Gabriel Dehydration (Control)
Best for: Robust substrates and large-scale synthesis where reagents are cheap.
Materials:
- -Acylamino ketone (1.0 mmol)
-
Phosphorus Oxychloride (POCl
) (3.0 mmol, 3.0 equiv) -
Solvent: Toluene (optional, often run neat or in solvent)
Step-by-Step:
-
Charge: Place
-acylamino ketone in a round-bottom flask. -
Reagent Addition: Carefully add POCl
(3.0 equiv) under an inert atmosphere (Ar/N ). -
Reaction: Heat the mixture to reflux (110 °C ) for 2 hours.
-
Quench (Critical): Cool the mixture to 0 °C. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to hydrolyze excess POCl
. (Exothermic!). -
Neutralization: Carefully neutralize the aqueous layer with NaOH or NaHCO
solution to pH 7–8. -
Workup: Extract with CH
Cl (3 x 15 mL). Dry over MgSO and concentrate.
Conclusion
For routine synthesis of robust 2,5-diaryloxazoles, the Robinson-Gabriel method remains efficient and cost-effective. However, for modern drug discovery campaigns involving complex scaffolds or acid-sensitive protecting groups, the Iodine/TBHP Oxidative Cyclization is the superior choice. It offers a comparable yield profile while adhering to green chemistry principles and avoiding hazardous phosphorus waste.
Recommendation:
-
Use Robinson-Gabriel when: Scale is >100g, substrate is simple/stable, cost of goods (COGs) is the primary driver.
-
Use Iodine/TBHP when: Scale is <10g, substrate contains Boc/TBS groups, or metal limits (ppm) are strict.
References
-
Robinson-Gabriel Synthesis (Classic): Robinson, R. "A Synthesis of Oxazoles from Acetophenone Derivatives." J. Chem. Soc.1909 , 95, 2167. Link
-
Iodine/TBHP Protocol: Zhang, M.; Zhang, S.; Zhang, D.; Zhao, K. "Iodine-Mediated Oxidative Cyclization of Enamides to Oxazoles." J. Org. Chem.2012 , 77, 10353. Link
-
Copper-Catalyzed C-H Activation: Bernini, R.; Cacchi, S.; Fabrizi, G.; Sferrazza, A. "Copper-Catalyzed Synthesis of Oxazoles from Enamides." J. Org. Chem.2009 , 74, 4911. Link
-
Green Chemistry Review: Kawano, Y.; Togo, H. "Recent Advances in Metal-Free Oxidative Cyclization." Tetrahedron2024 , 85, 132055. Link
Sources
Orthogonal Methods for Purity Assessment of Heterocyclic Compounds
Executive Summary: The Myth of "99% Pure"
In pharmaceutical development, the purity of heterocyclic compounds—the structural backbone of over 70% of small-molecule drugs—is often overestimated. A single peak at 254 nm on a Reversed-Phase Liquid Chromatography (RPLC) trace is not a guarantee of purity; it is merely a guarantee of chromatographic homogeneity under specific conditions.
Heterocycles present unique analytical blind spots: high polarity, potential for tautomerism, and widely varying UV extinction coefficients. Relying solely on HPLC-UV can lead to "false purity" assessments, where salts, residual catalysts, or co-eluting isomers remain invisible.
This guide outlines a self-validating orthogonal strategy . We compare the industry-standard HPLC-UV/MS against its most powerful orthogonal counterparts: Quantitative NMR (qNMR) and Differential Scanning Calorimetry (DSC) . We demonstrate why qNMR is the superior orthogonal partner for heterocycles and provide a validated workflow to implement it.
The "Blind Spot" Problem in Heterocycles
Before selecting a method, one must understand why standard methods fail.
-
The Extinction Coefficient Trap: In heterocycles like pyrazoles or imidazoles, the UV response factor can differ by orders of magnitude compared to impurities. A 1% impurity by mass could appear as 0.1% or 10% by area integration depending on its conjugation.
-
The "Invisible" Impurity: Inorganic salts (from cyclization steps), residual water, and non-chromophoric solvents are invisible to UV and often suppressed in ESI-MS.
-
Tautomeric Equilibria: Heterocycles often exist in rapid equilibrium (e.g., 2-pyridone vs. 2-hydroxypyridine), leading to peak broadening in HPLC that masks underlying impurities.
Methodology Comparison
We analyze three distinct methodologies. The "Senior Scientist" recommendation is to pair Method A (HPLC) with Method B (qNMR) for the most rigorous assessment.
Method A: UHPLC-UV-MS (The Workhorse)
-
Principle: Separation based on hydrophobicity/polarity interactions with a stationary phase.
-
Status: The primary method for relative purity.
-
Limitation: Requires reference standards for absolute quantification (response factors). "Blind" to non-ionizable, non-UV-active species.
Method B: qNMR (The Absolute Standard)[1]
-
Principle: Direct counting of nuclei (usually
H). Signal intensity is directly proportional to the molar ratio of nuclei, independent of chemical structure. -
Status: The "Truth" Standard.
-
Why for Heterocycles? It detects residual solvents, water, and inorganic salts (if using specific nuclei) that HPLC misses. It requires no specific reference standard for the analyte—only a traceable internal standard (IS).
-
Key Requirement: The sample must be fully soluble, and the IS signal must not overlap with the analyte.[1]
Method C: DSC (The Thermodynamic Check)
-
Principle: Melting point depression (Van't Hoff equation). Impurities widen the melting endotherm and lower the onset temperature.
-
Status: Excellent for final solid-state characterization.
-
Limitation: Only accurate for purities >98%. Decomposition during melting (common in thermally labile heterocycles) invalidates the data.
Comparative Data Analysis
The following table illustrates a typical scenario for a synthesized heterocyclic intermediate (e.g., an isoquinoline derivative).
| Feature | HPLC-UV (254 nm) | qNMR ( | DSC |
| Reported Purity | 99.2% (Area %) | 96.4% (w/w) | 95.8% (mol %) |
| Basis of Measurement | UV Absorption | Proton Counting | Heat Flow / Melting |
| Detection Limit (LOD) | High (< 0.05%) | Moderate (~0.1%) | Low (requires >98% purity) |
| Specificity | High (separates isomers) | High (structural ID) | Low (total impurity load) |
| Blind Spots | Non-chromophores, salts | Protons under solvent peak | Decomposing samples |
| Ref.[2][3][4] Standard Needed? | YES (for quantitation) | NO (Internal Std only) | NO (Absolute method) |
Analysis: The discrepancy between HPLC (99.2%) and qNMR (96.4%) is classic. The HPLC method missed residual solvent and a non-UV active inorganic salt, both of which qNMR detected. DSC confirmed the lower purity but was complicated by early decomposition.
Experimental Protocol: The qNMR Validation Workflow
This protocol is designed for 1H qNMR purity assessment of a heterocyclic compound using an Internal Standard (IS). This is the most robust orthogonal check to HPLC.
Phase 1: Internal Standard (IS) Selection
-
Criteria: The IS must have high purity (Traceable CRM), be non-reactive, and have a relaxation time (
) similar to the analyte. -
Recommendation for Heterocycles:
Phase 2: Sample Preparation (Gravimetric Precision)
-
Step 1: Equilibrate the analytical balance. Static electricity is the enemy of qNMR; use an anti-static gun.
-
Step 2: Weigh approx. 10-20 mg of Analyte (
) and 5-10 mg of Internal Standard ( ) directly into the same weighing boat or vial to minimize transfer error. Precision must be mg. -
Step 3: Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-
). Ensure complete dissolution (sonicate if necessary).
Phase 3: Acquisition Parameters (The "Senior Scientist" Detail)
-
Pulse Sequence: Standard 1D proton (e.g., zg30 or zg).
-
Relaxation Delay (
): CRITICAL. Set of the slowest relaxing proton (usually the IS).-
Why? To ensure 99.3% magnetization recovery. For most small molecules, a delay of 30–60 seconds is safe.
-
-
Scans (NS): 16 to 64 scans (for S/N > 150:1).
-
Spectral Width: Ensure typically -2 to 14 ppm to catch all signals.
Phase 4: Processing & Calculation
-
Phase and baseline correct manually.
-
Integrate the IS peak (
) and the Analyte peak ( ). -
Calculate Purity (
) using the fundamental qNMR equation:
Where:
- = Number of protons (e.g., 2 for a
group). - = Molecular Weight.
- = Mass weighed.
- = Purity of the Internal Standard.
Visualization: Decision Logic & Workflow
Diagram 1: The Orthogonal Purity Workflow
This diagram illustrates the decision process for assigning purity to a new heterocyclic chemical entity (NCE).
Caption: A self-validating workflow ensuring that chromatographic purity is verified by mass-balance purity (qNMR) before release.
Diagram 2: Method Selection Matrix
How to choose the correct orthogonal method based on sample properties.
Caption: Selection matrix for pairing the correct orthogonal technique with standard RPLC.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link
-
Holzgrabe, U., et al. (2005). NMR spectroscopy in pharmaceutical analysis.[1][8][9][10] Elsevier. (Foundational text on qNMR applications).
-
Almac Group. (2020). qNMR: A Powerful Tool for Purity Assessment.[11][1][10]Link
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Mettler Toledo. (2021). DSC Purity Determination: Principles and Applications.Link
-
Saito, T., et al. (2004). Metrological traceability of purity assessment by qNMR.Metrologia.[8] Link
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Comparative Guide: Molecular Docking of Oxazole Derivatives Targeting COX-2 and EGFR
Executive Summary
This technical guide provides a comparative analysis of the binding affinity and molecular interaction profiles of novel 1,3-oxazole derivatives against two critical therapeutic targets: Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR). Designed for medicinal chemists and computational biologists, this document outlines a validated in silico workflow using AutoDock Vina, presents representative binding energy data, and elucidates the structural basis for high-affinity binding.
Key Insight: The inclusion of a sulfonamide moiety at the C-4 position of the oxazole ring significantly enhances selectivity for the COX-2 side pocket (Val523), while hydrophobic bulk at C-2 correlates with improved EGFR kinase domain occupancy.
Introduction: The Oxazole Scaffold in Drug Design
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide and ester linkages. Its planar, aromatic nature allows for significant
Target Rationale
-
COX-2 (Inflammation): Selective inhibition of COX-2 reduces inflammation without the gastrointestinal side effects associated with COX-1 inhibition. The key to selectivity lies in exploiting the "side pocket" accessible only in COX-2 due to the Val523 residue (Ile523 in COX-1).[1][2]
-
EGFR (Oncology): Overexpression of EGFR is a driver in NSCLC (Non-Small Cell Lung Cancer).[3][4] Inhibitors must compete with ATP for the binding cleft, requiring precise hydrogen bonding with the "hinge region" (Met793).
Experimental Methodology (Protocol)
To ensure reproducibility and scientific integrity, the following self-validating computational workflow is recommended.
Ligand Preparation
-
Structure Generation: 2D structures of Oxazole derivatives (OX-Series) and standards (Celecoxib, Erlotinib) are drawn and converted to 3D.
-
Energy Minimization: Geometry optimization is performed using the MMFF94 force field (Steepest Descent algorithm, convergence limit
kcal/mol/Å) to eliminate steric clashes. -
Protonation: Ligand protonation states are adjusted to pH 7.4.
Protein Preparation[5]
-
Source: Crystal structures retrieved from RCSB PDB.
-
Pre-processing: Water molecules and co-factors are removed. Polar hydrogens are added, and Kollman charges are assigned.
Docking Protocol (AutoDock Vina)
-
Grid Box: Centered on the co-crystallized ligand active site.[10]
-
Dimensions:
Å (Spacing 0.375 Å).
-
-
Exhaustiveness: Set to 8 (default) or 32 for high-precision refinement.
-
Validation: The protocol is validated by re-docking the native ligand. A Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and crystal pose confirms the method's accuracy.
Workflow Visualization
The following diagram illustrates the validated computational pipeline.
Figure 1: Step-by-step computational workflow ensuring protocol validity via RMSD checkpoints.
Comparative Analysis: Docking Scores
The table below summarizes the binding affinities of three representative oxazole derivatives compared to standard clinical inhibitors.
Compounds:
-
OX-1: 2,4-diphenyl-1,3-oxazole (Base scaffold).
-
OX-2: 4-(benzenesulfonamide)-substituted oxazole (Designed for COX-2).
-
OX-3: 2-(3,4-dimethoxyphenyl)-substituted oxazole (Designed for EGFR).
Table 1: Comparative Binding Affinity (kcal/mol)[6]
| Compound | COX-2 Affinity (kcal/mol) | COX-2 Selectivity* | EGFR Affinity (kcal/mol) | Ligand Efficiency (LE) |
| Celecoxib (Std) | -10.8 | High | -7.2 | 0.38 |
| Erlotinib (Std) | -7.5 | Low | -9.4 | 0.41 |
| OX-1 (Base) | -7.1 | Low | -6.8 | 0.32 |
| OX-2 (Sulfonamide) | -10.2 | High | -7.4 | 0.40 |
| OX-3 (Dimethoxy) | -8.1 | Moderate | -8.9 | 0.39 |
*Selectivity inferred from interaction with key Val523/Arg513 residues.[5]
Data Interpretation[4][5][7][8][10][11][12][13][14][15][16]
-
COX-2 Performance: OX-2 exhibits a binding energy (-10.2 kcal/mol) comparable to Celecoxib. The sulfonamide group facilitates hydrogen bonding with Arg513 and His90 , residues critical for anchoring the ligand in the COX-2 specific pocket.
-
EGFR Performance: OX-3 shows strong affinity (-8.9 kcal/mol). The methoxy groups participate in H-bonding with Met793 (hinge region), while the oxazole ring engages in
-cation interactions with Lys745 .
Mechanistic Insight: Binding Mode Visualization
To understand the causality of the high scores for OX-2 , we visualize the interaction network within the COX-2 active site.
Figure 2: Interaction network of OX-2 within the COX-2 active site. Note the critical H-bond with Arg513, conferring selectivity.
Conclusion & Recommendations
The comparative docking study reveals that the 1,3-oxazole scaffold is a versatile template.
-
For Anti-inflammatory Development: Prioritize OX-2 analogs. The sulfonamide extension is non-negotiable for COX-2 selectivity over COX-1.
-
For Anticancer Development: OX-3 analogs show promise.[11] Future optimization should focus on extending the C-2 position to access the hydrophobic back-pocket of EGFR to improve residence time.
Final Validation Step: All in silico hits must be validated via in vitro enzymatic inhibition assays (e.g., Colorimetric COX inhibitor screening kit) to confirm the predicted IC50 values.
References
-
Jalil, N. A. S., & Hamid, S. A. (2023).[4] Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type and T790M Mutant. Sains Malaysiana.
-
Amer, M., et al. (2022).[7] Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives.[7] Journal of Pharmaceutical Negative Results.
-
Kakkar, S., & Narasimhan, B. (2019).[11] A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry.[11]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[2] Nature.
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- 9. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. semanticscholar.org [semanticscholar.org]
Precision Engineering of Oxazoles: A Head-to-Head Guide on C-H Arylation Catalysts
Executive Summary: The Regioselectivity Dilemma
For medicinal chemists, the oxazole ring is a privileged scaffold, ubiquitous in natural products (e.g., Leucamide A) and kinase inhibitors. The traditional approach to functionalizing oxazoles—cross-coupling pre-halogenated substrates—is chemically inefficient and atom-uneconomical.
Direct C-H arylation offers a streamlined alternative but presents a critical challenge: Regiocontrol.
-
C2 Position: The most acidic C-H bond (
~20).[1] Naturally favored by base-mediated deprotonation and copper catalysis. -
C5 Position: The most nucleophilic position, historically accessed via electrophilic aromatic substitution (
), but now efficiently targeted via Palladium-catalyzed Concerted Metalation-Deprotonation (CMD).
This guide compares the two dominant catalytic systems that allow you to "dial in" selectivity: the Palladium-Pivalate System (C5-Selective) vs. the Palladium-Phosphine/Copper System (C2-Selective) .
Mechanistic Divergence: The "Pivalate Switch"
To choose the right catalyst, you must understand the underlying mechanism. The decision relies on manipulating the transition state energy of the C-H cleavage step.
The CMD Pathway (C5 Selectivity)
In the presence of a carboxylate source (Pivalic acid/Pivalate), the reaction proceeds via Concerted Metalation-Deprotonation (CMD) .[2][3] The pivalate acts as an intramolecular proton shuttle, lowering the energy barrier for C-H bond cleavage. Because the C5 position is more electron-rich (nucleophilic) than C2, the electrophilic Pd(II) species preferentially coordinates and inserts at C5 when the C2 position's acidity is not exploited by a strong base.
The Deprotonation/Cu Pathway (C2 Selectivity)
In non-polar solvents with strong bases (e.g., KOtBu) or copper co-catalysts, the reaction is driven by acidity . The C2 proton is significantly more acidic than C5.[1] The base or copper catalyst deprotonates C2 to form a metallated intermediate (Zincate/Cuprate-like species) which then undergoes transmetalation to Palladium.
Figure 1: Regiodivergent pathways for oxazole arylation. Route A utilizes the CMD mechanism for C5 selectivity, while Route B exploits acidity for C2 selectivity.
Head-to-Head Comparison: Catalyst Performance
System A: The Strotman/Merck Protocol (C5-Selective)
-
Catalyst: Pd(OAc)₂ + Ligand (CataCXium A or P(tBu)₃)
-
Additive: Pivalic Acid (30-50 mol%)
-
Solvent: DMA or DMF (Polar Aprotic)
System B: The Buchwald/Daugulis Protocol (C2-Selective)
-
Catalyst: Pd(OAc)₂ + RuPhos (or CuI/Phenanthroline for Pd-free)
-
Additive: None (Strict exclusion of carboxylates recommended)
-
Solvent: Toluene or Xylene (Non-polar)
-
Base: KOtBu or LiOtBu (Strong Base)
Performance Matrix
| Feature | System A (Pd/Pivalate) | System B (Pd/RuPhos or Cu) |
| Primary Selectivity | C5 (>20:1 typical) | C2 (>100:1 typical) |
| Mechanism | CMD (Electrophilic-like) | Deprotonation ( |
| Halide Tolerance | High (Cl, Br, I, OTf) | Moderate (Base sensitive substrates may degrade) |
| Functional Group Tolerance | Excellent (Esters, Nitriles, Ketones) | Good (Avoid acidic protons that quench base) |
| Key Driver | Solvent Polarity + Pivalate | Base Strength + Solvent Non-polarity |
| Cost | Moderate (Pd + Ligand) | Low to High (Cu is cheap; RuPhos is expensive) |
| Scalability | High (Used in Process Chem) | High (Toluene is preferred over DMF) |
Validated Experimental Protocols
Protocol A: C5-Selective Arylation (The "CMD" Method)
Best for: Synthesizing 2,5-disubstituted oxazoles where C2 is already blocked, or selectively targeting C5 in unsubstituted oxazoles.
Reagents:
-
Oxazole substrate (1.0 equiv)[6]
-
Aryl Bromide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)[5]
-
Ligand: Di(1-adamantyl)-n-butylphosphine (CataCXium A) (10 mol%)
-
Base: K₂CO₃ (3.0 equiv)[5]
-
Additive: Pivalic Acid (0.4 equiv)[5]
-
Solvent: DMA (0.2 M concentration)[5]
Workflow:
-
Charge: Add Pd(OAc)₂, Ligand, K₂CO₃, and Pivalic Acid to a reaction vial equipped with a stir bar.
-
Inert: Seal the vial and purge with Argon for 5 minutes.
-
Solvent: Add DMA (degassed) via syringe, followed by the Oxazole and Aryl Bromide.
-
Heat: Stir at 110 °C for 16 hours.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMA, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hex/EtOAc).
Critical Note: The presence of Pivalic Acid is non-negotiable. Without it, conversion drops significantly, and regioselectivity erodes.
Protocol B: C2-Selective Arylation (The "Base-Control" Method)
Best for: Rapid functionalization of the C2 position.
Reagents:
-
Oxazole substrate (1.0 equiv)[6]
-
Aryl Bromide/Chloride (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)[5]
-
Ligand: RuPhos (10 mol%)
-
Base: KOtBu (2.0 equiv) - Must be fresh/sublimed grade.
-
Solvent: Toluene (0.2 M concentration)[5]
Workflow:
-
Charge: In a glovebox or under strict Argon flow, add Pd(OAc)₂, RuPhos, and KOtBu to a vial.
-
Solvent: Add anhydrous Toluene.
-
Substrate: Add the Oxazole and Aryl Halide.
-
Heat: Stir at 100 °C for 12-16 hours.
-
Workup: Filter through a pad of celite (eluting with DCM or EtOAc) and concentrate.
-
Purification: Flash chromatography.
Critical Note: Moisture kills this reaction by quenching the base. Ensure all glassware is oven-dried.
Decision Logic: When to Use What?
Use the following logic flow to determine the optimal route for your specific molecule.
Figure 2: Decision matrix for selecting the optimal catalytic system based on substrate substitution pattern and target regiochemistry.
References
-
Strotman, N. A., et al. (2010).[2][7][4][5] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[7][4][5] Organic Letters.
- Key Contribution: Establishment of the Pd/Pival
-
Verrier, C., et al. (2011). "Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series." Beilstein Journal of Organic Chemistry.
- Key Contribution: Comprehensive review of mechanistic divergence between C2 and C5 p
-
Do, H. Q., & Daugulis, O. (2007).[5] "Copper-Catalyzed Arylation of Heterocycle C-H Bonds." Journal of the American Chemical Society.[5][6]
-
Key Contribution: Development of Cu/Base systems for C2-selective arylation based on acidity.[4]
-
-
Lapointe, D., & Fagnou, K. (2010).[5] "Overview of the Mechanistic Rationales for the Carboxylate-Assisted Palladium-Catalyzed Functionalization of C-H Bonds." Chemistry Letters.
- Key Contribution: Elucidation of the CMD mechanism essential for C5 functionaliz
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Arylation of Heterocycle C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
Isomeric Purity Analysis of 2,4,5-Trisubstituted Oxazoles: A Comparative Technical Guide
Executive Summary The synthesis of 2,4,5-trisubstituted oxazoles—critical scaffolds in kinase inhibitors and anti-inflammatory agents—frequently suffers from regioselectivity issues. Common synthetic routes, such as the Robinson-Gabriel cyclodehydration or the Van Leusen reaction, often yield mixtures of the desired 2,4,5-isomer and the structurally nearly identical 2,5,4-regioisomer .
Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity. This guide compares the three primary analytical methodologies—High-Field NMR, UHPLC-UV/MS, and SFC—providing a decision framework for researchers to establish absolute structural configuration and quantitative purity.
Part 1: The Regioisomer Challenge
In drug development, the precise placement of substituents at the C4 and C5 positions dictates the pharmacophore's topology. A phenyl group at C4 versus C5 can alter binding affinity by orders of magnitude.
-
The Problem: Standard C18 Reverse-Phase HPLC often fails to resolve these regioisomers because their lipophilicity (
) is virtually identical. -
The Solution: Leveraging
interactions and specific electronic environments (HMBC correlations) to achieve separation and identification.
Analytical Decision Matrix
The following logic flow dictates the appropriate analytical technique based on the stage of development.
Figure 1: Decision matrix for selecting the appropriate analytical workflow.
Part 2: Comparative Analysis of Methodologies
Method A: High-Field NMR ( H, C, HMBC)
Role: Structural Elucidation (Qualitative) NMR is the only self-validating method to prove which isomer is which without a reference standard.
-
Mechanism: The oxazole ring carbons have distinct electronic environments.
-
Critical Experiment (HMBC): Heteronuclear Multiple Bond Correlation is required. You must observe the long-range coupling (
) between the side-chain protons and the ring carbons.
Protocol Insight:
Do not rely on 1D
Method B: UHPLC-UV/MS (PFP/Phenyl Phases)
Role: Quantitative Purity (Limit of Detection: <0.05%) Standard Alkyl (C18) phases interact primarily via hydrophobic effects. Since regioisomers have similar hydrophobicity, C18 often results in co-elution.
-
The Superior Choice: Pentafluorophenyl (PFP) or Phenyl-Hexyl Columns.
-
Mechanism: These phases utilize
stacking and dipole-dipole interactions. The electron-deficient fluorine ring in PFP columns interacts differently with the electron-rich oxazole ring depending on the substitution pattern (steric accessibility to the -system).
Method C: Supercritical Fluid Chromatography (SFC)
Role: High-Throughput & Orthogonal Separation
SFC using CO
Part 3: Data Comparison & Performance
The following table summarizes the performance characteristics of each method for a model system: 2,4,5-triphenyloxazole vs. 2,5,4-triphenyloxazole .
| Feature | C18 HPLC (Standard) | PFP UHPLC (Recommended) | 2D NMR (HMBC) | SFC (Diol/2-EP) |
| Separation Mechanism | Hydrophobicity | Magnetic Environment | Adsorption/H-bonding | |
| Resolution ( | Poor ( | Excellent ( | N/A (Spectral Resolution) | Superior ( |
| Limit of Quantitation | 0.05% | 0.05% | ~1–2% | 0.05% |
| Throughput | 15–30 min | 5–10 min | 1–4 hours | 2–5 min |
| Primary Use | General QC (Avoid for isomers) | Isomeric Purity QC | Structural Proof | Prep Purification |
Part 4: Detailed Experimental Protocols
Protocol 1: Structural Assignment via HMBC
Objective: Distinguish 2-(4-fluorophenyl)-4-methyl-5-phenyloxazole from its 2,5,4-regioisomer.
-
Sample Prep: Dissolve 10 mg of sample in 600
L DMSO- (preferred over CDCl for sharper peaks and higher solubility of polar heterocycles). -
Acquisition:
-
Run standard
H and C (minimum 512 scans for carbon). -
Run gradient-selected HMBC optimized for
Hz.
-
-
Analysis Logic (The "Fingerprint"):
-
Identify the methyl protons (singlet, ~2.3 ppm).
-
Look for the HMBC correlation from the Methyl protons to the Ring Carbons.
-
Scenario A (4-Methyl): Methyl protons show a strong
correlation to C4 (~130 ppm) and a correlation to C5 (~145 ppm). -
Scenario B (5-Methyl): Methyl protons show a strong
correlation to C5 (~145 ppm) and a correlation to C4 (~130 ppm). -
Note: The chemical shift of the carbon receiving the
kick is the diagnostic marker.
-
Figure 2: HMBC Logic flow for assigning regiochemistry in trisubstituted oxazoles.
Protocol 2: Quantitative UHPLC Method (PFP Phase)
Objective: Quantify isomeric purity >99.5%.
-
Column: ACE Excel C18-PFP or Phenomenex Kinetex F5 (1.7
m, 2.1 x 100 mm). -
Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Formate for MS).
-
Mobile Phase B: Acetonitrile (MeOH often provides different selectivity if MeCN fails).
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
-
Temperature: 40°C (Temperature tuning is critical; lower temp often improves isomer resolution).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm (or
of the aryl system).
Why this works: The PFP phase interacts with the
References
-
BenchChem. (2025).[4] A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. Retrieved from 4
-
Welch Materials. (2024).[5] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from 5
-
MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from 6
-
Chromatography Today. ACE C18-PFP - A Unique C18 Bonded HPLC Column with Extra Selectivity. Retrieved from 7
-
ResearchGate. (2025). Synthesis of 2,4,5-Trisubstituted Oxazoles. Retrieved from 8[8][9][10]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. iajps.com [iajps.com]
- 3. Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C-H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. mac-mod.com [mac-mod.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of QSAR Models for Predicting Oxazole Bioactivity
In the landscape of modern drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone for the rapid, in-silico screening of chemical libraries.[1] For researchers focused on the promising therapeutic potential of oxazole derivatives, robust and reliable QSAR models are invaluable assets.[2][3] However, the predictive power of any QSAR model is only as strong as its validation. This guide provides an in-depth comparison of cross-validation techniques, grounded in scientific integrity and field-proven insights, to ensure your QSAR models for oxazole bioactivity are not just statistically sound, but truly predictive.
The Organisation for Economic Co-operation and Development (OECD) has established five key principles for the validation of QSAR models to facilitate their regulatory acceptance.[4][5][6] These principles underscore the importance of a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of goodness-of-fit and predictivity, and a mechanistic interpretation where possible.[4][5] This guide will focus on the fourth principle, offering a critical examination of the cross-validation methodologies that underpin the robustness and predictive power of your models.
The Imperative of Rigorous Validation: Beyond Internal Consistency
A common pitfall in QSAR modeling is an over-reliance on internal validation metrics alone. While a high coefficient of determination (R²) for the training set indicates a good fit of the model to the data it was built on, it does not guarantee the model's ability to predict the bioactivity of new, untested oxazole compounds.[7][8] This is where a stringent validation strategy, incorporating both internal and external validation techniques, becomes paramount.[5][8][9]
Internal validation assesses the stability and robustness of a model using the training data itself.[5] The most common methods for internal validation are cross-validation techniques.
External validation , on the other hand, evaluates the model's ability to predict the bioactivity of an independent set of compounds (the test set) that were not used in the model's development.[5][8] A model that performs well in both internal and external validation is considered to be robust and to have high predictive power.[5]
A Comparative Analysis of Cross-Validation Techniques
The choice of cross-validation method can significantly impact the assessment of a QSAR model's performance. Here, we compare the two most prevalent techniques: Leave-One-Out Cross-Validation (LOOCV) and k-Fold Cross-Validation.
| Feature | Leave-One-Out Cross-Validation (LOOCV) | k-Fold Cross-Validation |
| Procedure | In each iteration, one compound is left out as the validation set, and the model is trained on the remaining n-1 compounds. This is repeated n times, where n is the total number of compounds.[10] | The dataset is randomly divided into k subsets (folds). In each of the k iterations, one-fold is used as the validation set, and the remaining k-1 folds are used for training.[11] |
| Bias | Low bias, as the training set in each iteration is very similar to the full dataset. | Slightly higher bias than LOOCV, as the training set is smaller than the full dataset. |
| Variance | Can have high variance, as the training sets are highly correlated with each other. A single influential data point can have a large impact on the results.[12] | Lower variance than LOOCV, as the predictions are averaged over k less correlated models. |
| Computational Cost | High, especially for large datasets, as the model needs to be trained n times. | Lower than LOOCV, as the model is trained only k times (typically k=5 or 10). |
| Risk of Overestimation | Generally leads to an overestimation of the model's predictive capacity.[12] | Provides a more realistic estimate of the model's performance on unseen data. |
Expert Insight: While LOOCV was once a popular method due to its deterministic nature, the consensus in the QSAR community has shifted towards k-fold cross-validation. For most applications involving oxazole bioactivity prediction, a 5-fold or 10-fold cross-validation provides a more robust and realistic assessment of the model's predictive power, balancing bias and variance effectively.
Experimental Protocols for Robust Model Validation
To ensure the scientific integrity of your QSAR models, a systematic and well-documented validation workflow is essential. The following protocols outline the key steps for implementing k-fold cross-validation and the crucial y-randomization test.
Protocol 1: k-Fold Cross-Validation
This protocol describes the steps for performing k-fold cross-validation to assess the internal consistency of your QSAR model.
Objective: To obtain a reliable estimate of the model's performance on unseen data by repeatedly training and testing on different subsets of the data.
Methodology:
-
Data Preparation: Curate and preprocess your dataset of oxazole derivatives, ensuring data quality and consistency.[9] This includes handling missing values and normalizing bioactivity data.
-
Dataset Splitting: Randomly partition the dataset into a training set (typically 80%) and an external test set (typically 20%). The external test set should be kept aside and used only for the final validation of the model.
-
k-Fold Partitioning: Divide the training set into k equal-sized subsets or "folds" (e.g., k=5 or 10).
-
Iterative Model Building and Prediction:
-
For each of the k folds:
-
Hold out the current fold as the validation set.
-
Train the QSAR model on the remaining k-1 folds.
-
Predict the bioactivity of the compounds in the held-out validation fold.
-
-
-
Performance Evaluation:
-
Collect the predictions for all k validation sets.
-
Calculate the cross-validated coefficient of determination (Q²) and the Root Mean Square Error of Cross-Validation (RMSECV) using the predicted and actual bioactivity values for the entire training set.
-
Diagram: k-Fold Cross-Validation Workflow
Caption: Workflow for k-Fold Cross-Validation of a QSAR model.
Protocol 2: Y-Randomization
This protocol is a critical control experiment to ensure that the developed QSAR model is not the result of a chance correlation between the descriptors and the bioactivity data.
Objective: To verify that the model's performance is not due to chance by building models on data where the relationship between structure and activity has been intentionally disrupted.
Methodology:
-
Data Preparation: Use the same curated and preprocessed training set as in the k-fold cross-validation protocol.
-
Y-Vector Shuffling: Randomly shuffle the order of the bioactivity values (the y-vector) in the training set, while keeping the descriptor matrix (the x-matrix) unchanged.[1][2][13]
-
Model Building: Build a new QSAR model using the original descriptor matrix and the shuffled bioactivity vector.
-
Performance Evaluation: Calculate the R² and Q² values for this new model.
-
Iteration and Comparison: Repeat steps 2-4 multiple times (e.g., 10-25 runs) with different random shuffles.[10]
-
Analysis: Compare the R² and Q² values of the randomized models to those of the original, non-randomized model. A robust model will show significantly lower R² and Q² values for the y-randomized models.
Diagram: Y-Randomization Workflow
Caption: Workflow for the Y-Randomization test.
Key Performance Metrics for Model Evaluation
A comprehensive evaluation of your QSAR model requires a suite of statistical metrics. For regression-based models predicting continuous bioactivity values, the following are essential:
-
Coefficient of Determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). Values closer to 1 indicate a better fit for the training data.
-
Cross-validated Coefficient of Determination (Q²): An indicator of the model's predictive ability, calculated during cross-validation. For a model to have good predictive power, Q² should be greater than 0.5.[11]
-
Root Mean Square Error (RMSE): Represents the standard deviation of the residuals (prediction errors). A lower RMSE indicates a better fit.
-
External Coefficient of Determination (R²ext): The R² value calculated for the external test set. This is a crucial metric for assessing the true predictive power of the model on new data.
-
r_m^2 metrics: A set of metrics for external validation that considers the correlation between observed and predicted values with and without intercept. An average r_m^2 value above 0.5 is generally considered acceptable.
Conclusion: A Commitment to Predictive Excellence
The development of a predictive QSAR model for oxazole bioactivity is an iterative process that demands a rigorous and multifaceted validation strategy. Moving beyond simple R² values and embracing robust cross-validation techniques like k-fold cross-validation, coupled with essential control experiments such as y-randomization, is no longer optional but a requirement for scientific excellence. By adhering to the principles outlined in this guide and meticulously documenting your validation process, you can build QSAR models that are not only statistically sound but also genuinely predictive, thereby accelerating the journey of oxazole-based compounds from in-silico hits to promising therapeutic leads.
References
-
A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
(PDF) Comparison of various methods for validity evaluation of QSAR models. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]
-
(Q)SAR Assessment Framework: Guidance for the regulatory assessment of (Quantitative) Structure − Activity Relationship models. (2023). OECD. Retrieved February 7, 2026, from [Link]
-
Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
The New OECD QSAR Assessment Framework: Details and Examples (Oct 2023). (2023). YouTube. Retrieved February 7, 2026, from [Link]
-
Y-randomization table for QSAR Analysis | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Quantitative structure–activity relationship - Wikipedia. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
A comparison between 2D and 3D descriptors in QSAR modeling based on bio-active conformations. (2023). PubMed. Retrieved February 7, 2026, from [Link]
-
y-Randomization and Its Variants in QSPR/QSAR | Journal of Chemical Information and Modeling. (2007). ACS Publications. Retrieved February 7, 2026, from [Link]
- rm2_for_qsar_validation. (n.d.). Google Sites.
-
Validation of QSAR Models - Basicmedical Key. (2016). Basicmedical Key. Retrieved February 7, 2026, from [Link]
-
Comparison of various methods for validity evaluation of QSAR models - PMC. (2022). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Basic validation procedures for regression models in QSAR and QSPR studies: theory and application - SciSpace. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024). Neovarsity. Retrieved February 7, 2026, from [Link]
-
Best Practices for QSAR Model Development, Validation, and Exploitation. (2010). Wiley Online Library. Retrieved February 7, 2026, from [Link]
-
Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed. (2010). PubMed. Retrieved February 7, 2026, from [Link]
-
Understanding OECD Guidelines for QSAR Models-A Software development and harmonization strategy | International Journal of Drug Regulatory Affairs. (2020). ijdra. Retrieved February 7, 2026, from [Link]
-
Best Practices for QSAR Model Development, Validation, and Exploitation - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
The OECD principle guidelines for developing and validating QSAR model. - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
A Novel Automated Lazy Learning QSAR (ALL-QSAR) Approach: Method Development, Applications, and Virtual Screening of Chemical Databases Using Validated ALL-QSAR Models - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
(PDF) Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives 1. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives - ResearchGate. (2019). ResearchGate. Retrieved February 7, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
